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Foundational

An In-Depth Technical Guide to 5-Bromo-2-methyloxazole-4-carbonitrile: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist Executive Summary 5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a strategic and versatile building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a strategic and versatile building block in modern organic synthesis. Its structure, featuring an oxazole core substituted with three distinct functional groups—a C5 bromine, a C2 methyl group, and a C4 nitrile—provides a powerful platform for the generation of complex molecular architectures. The bromine atom acts as a key handle for cross-coupling reactions, the nitrile group offers a gateway to diverse chemical transformations, and the stable oxazole ring is a common motif in numerous biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, chemical reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its application in research and development.

Identifiers
PropertyValue
IUPAC Name 5-bromo-2-methyl-1,3-oxazole-4-carbonitrile[1]
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Canonical SMILES CC1=C(C(#N))C(=N1)Br
InChI Key LTVOJRILJFXPSX-UHFFFAOYSA-N
CAS Number Not explicitly found for this specific isomer. The isomeric 2-Bromo-5-methyloxazole-4-carbonitrile has CAS 1240612-15-0.[2]
Chemical Structure

The strategic placement of the methyl, nitrile, and bromo substituents on the oxazole ring dictates the molecule's unique reactivity profile.

Figure 1. Chemical structure of 5-Bromo-2-methyloxazole-4-carbonitrile.
Physicochemical Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed and expected properties. These parameters are crucial for assessing drug-likeness and designing experimental conditions.

PropertyValue/PredictionRationale/Source
Appearance White to off-white solidBased on similar heterocyclic compounds.[3]
XLogP3 1.8A measure of lipophilicity, important for cell permeability. (Computed for isomer)[2]
Complexity 152Reflects the intricacy of the molecular structure. (Computed for isomer)[2]
Hydrogen Bond Donors 0The molecule has no N-H or O-H groups. (Computed for isomer)[2]
Hydrogen Bond Acceptors 3 (N, O, N)Sites for potential hydrogen bonding interactions with biological targets. (Computed for isomer)[2]

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The following profile is based on the known effects of the constituent functional groups.

  • Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the region of 2230-2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The spectrum would also feature C=N and C=C stretching bands from the oxazole ring around 1500-1650 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most distinct signal would be a singlet in the 2.0-2.5 ppm region, corresponding to the three protons of the C2-methyl group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The nitrile carbon is expected to appear in the 115-120 ppm range. Other key signals include the methyl carbon (around 10-20 ppm) and the three distinct carbons of the oxazole ring, with the C5 carbon bonded to bromine showing a characteristic shift.

  • Mass Spectrometry (MS) : The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity, which is the definitive signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-2-methyloxazole-4-carbonitrile lies in its designed reactivity, where each substituent serves as a handle for specific chemical transformations. This makes the molecule a powerful building block for constructing diverse chemical libraries for drug discovery.[1]

The C5-Bromine Handle: A Gateway to Complexity

The bromine atom at the C5 position is the most versatile functional group for building molecular complexity.[1] It is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[4]

  • Suzuki Coupling : Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Stille Coupling : Reaction with organostannanes.

  • Heck Coupling : Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling : Reaction with terminal alkynes, a key method for accessing functionalized alkynyl oxazoles.[5][6]

  • Buchwald-Hartwig Amination : Reaction with amines to introduce nitrogen-based substituents.

The ability to participate in these reactions allows for the systematic and modular exploration of the chemical space around the oxazole core.[1]

The C4-Nitrile Group: A Versatile Precursor

The nitrile group at the C4 position is not merely a static substituent but a valuable precursor to other critical functional groups.[1]

  • Hydrolysis : Can be converted to a carboxylic acid under acidic or basic conditions. Carboxylic acids are key pharmacophores that can engage in hydrogen bonding and salt bridge interactions with biological targets.[7]

  • Reduction : Can be reduced to a primary amine (aminomethyl group), providing a site for further derivatization or for introducing a basic center to modulate solubility and pharmacokinetic properties.

  • Cycloaddition : Can react with azides (e.g., sodium azide) to form a tetrazole ring, which is a well-known bioisostere of a carboxylic acid, often offering improved metabolic stability and cell permeability.

Visualizing Synthetic Potential

The combination of these reactive sites makes 5-Bromo-2-methyloxazole-4-carbonitrile a central hub for generating a wide array of derivatives.

G cluster_Br C5-Br Reactivity cluster_CN C4-CN Reactivity Core 5-Bromo-2-methyloxazole-4-carbonitrile Suzuki Aryl/Alkyl Derivative Core->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Heck Alkene Derivative Core->Heck Heck Reaction (Alkene, Pd cat.) Sonogashira Alkyne Derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Buchwald Amine Derivative Core->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Acid Carboxylic Acid Core->Acid Hydrolysis (H⁺ or OH⁻) Amine Primary Amine Core->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Tetrazole Tetrazole Core->Tetrazole Cycloaddition (NaN₃)

Figure 2. Key synthetic transformations of 5-Bromo-2-methyloxazole-4-carbonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The oxazole ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1] 5-Bromo-2-methyloxazole-4-carbonitrile serves as an ideal starting point for leveraging this scaffold for several reasons:

  • Scaffold for Library Synthesis : Its multiple reactive handles make it a powerful building block for creating large, diverse libraries of compounds for high-throughput screening.[1]

  • Bioisosteric Replacement : The oxazole ring can serve as a bioisostere for other aromatic or amide groups, offering a way to fine-tune a drug candidate's properties.

  • Vectorial Elaboration : The defined regiochemistry allows for precise, vector-oriented modifications to probe the binding pockets of target proteins. The bromine atom, for instance, can be used to introduce substituents that explore specific regions of a kinase hinge-binding site or other enzyme active sites.[7]

While specific data on this exact molecule is limited, related bromo-heterocyclic structures are key components in developing inhibitors for enzymes and receptor modulators.[7][8]

Safety, Handling, and Storage

As a highly functionalized and reactive chemical, proper handling is paramount to ensure laboratory safety. The following guidelines are based on data for the isomeric compound 2-Bromo-5-methyloxazole-4-carbonitrile and general laboratory best practices.

Hazard Identification

Based on GHS classifications for the closely related isomer, this compound should be treated as hazardous.[2]

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H332: Harmful if inhaled.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

Recommended Handling Protocol
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Wear nitrile gloves to prevent skin contact.

    • Wear chemical safety goggles or a face shield to protect the eyes.

    • Use a lab coat to protect clothing.

  • Handling Practices : Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion/Inhalation : Move to fresh air. Seek immediate medical attention.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-methyloxazole-4-carbonitrile is more than a simple chemical; it is a meticulously designed tool for chemical innovation. Its trifecta of functional groups provides chemists with a reliable and versatile platform for generating novel molecules with tailored properties. The strategic positioning of the bromine atom for cross-coupling and the nitrile group for functional group interconversion makes it an exceptionally valuable intermediate in the synthesis of complex targets, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and safety protocols is essential for unlocking its full potential in the laboratory.

References

  • EvitaChem. (n.d.). Buy 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid (EVT-13837923).
  • BenchChem. (n.d.). 5-Bromo-2-methyloxazole-4-carbonitrile.
  • BLD Pharm. (n.d.). 1209573-86-3|5-Bromo-2-methyloxazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methyloxazole-4-carboxylic acid | 1209573-86-3.
  • ChemRxiv. (2023).
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methyloxazole-4-carboxylic acid | 1209573-86-3.
  • Author(s). (Year). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
  • TDEC. (n.d.). Physicochemical Properties.
  • BenchChem. (n.d.). Application Notes: 5-Bromooxazole-4-carboxylic Acid in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.
  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • CymitQuimica. (n.d.). CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.
  • PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carbonitrile | C5H3BrN2O | CID 177798060.
  • MySkinRecipes. (n.d.). 2-Bromo-5-methyloxazole-4-carboxylic acid.
  • ChemicalBook. (2025). 2-bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9.
  • ACS Publications. (2018). Palladium-Catalyzed Sequential Heteroarylation/Acylation Reactions of Iodobenzenes: Synthesis of Functionalized Benzo[d]oxazoles. The Journal of Organic Chemistry.
  • NSF PAR. (2022). RSC Medicinal Chemistry.
  • IUPAC. (n.d.). Blue Book P-60-65.
  • PubChem. (n.d.). 5-Bromo-2-methylindazole-4-carbonitrile | C9H6BrN3 | CID 131420359.
  • SID. (n.d.). 36704-280285-x-1140314.pdf.

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Exploratory

1H and 13C NMR spectra data for 5-Bromo-2-methyloxazole-4-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-methyloxazole-4-carbonitrile Abstract 5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound, representing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-methyloxazole-4-carbonitrile

Abstract

5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound, representing a valuable building block in the synthesis of complex molecular architectures for drug discovery and materials science.[1] Its utility is derived from the strategic placement of a bromine atom, a methyl group, and a nitrile group, which provide multiple reactive handles for further chemical modification.[1] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, a detailed, field-proven protocol for data acquisition, and an expert interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel heterocyclic compounds.

Predicted NMR Spectral Data for 5-Bromo-2-methyloxazole-4-carbonitrile

Due to the compound's specific substitution pattern, its NMR spectra are predicted to be simple but informative. The absence of protons on the oxazole ring means the ¹H NMR spectrum will be dominated by the methyl group, while the ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used:

Caption: Molecular structure of 5-Bromo-2-methyloxazole-4-carbonitrile.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be very simple, showing only a single resonance corresponding to the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6Singlet (s)3HC2-CH

Justification: The methyl group at the C2 position is attached to an sp²-hybridized carbon of the oxazole ring. Its chemical shift is predicted to be in the range of 2.5-2.7 ppm, which is typical for a methyl group attached to an aromatic or heteroaromatic system.[2] Since there are no adjacent protons, the signal will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed electronic map of the carbon skeleton. All carbons are quaternary except for the methyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Br) and the anisotropic effects of the nitrile group.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C 2Attached to both nitrogen and oxygen, and the methyl group. Highly deshielded.[2]
~ 150C 5Attached to bromine and oxygen. The strong electronegativity of bromine and oxygen causes significant deshielding.[3]
~ 135C 4Attached to the nitrile group and nitrogen. Deshielded by the electron-withdrawing nature of the nitrile.[4]
~ 115C NTypical chemical shift range for a nitrile carbon.[5]
~ 14-C H₃Standard chemical shift for a methyl group attached to an sp² carbon.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data, a systematic approach to sample preparation and instrument setup is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following these steps minimizes common issues like poor shimming, signal broadening, and artifacts.

  • Material & Solvent Selection :

    • Weigh approximately 5-10 mg of purified 5-Bromo-2-methyloxazole-4-carbonitrile for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[6][7][8]

    • Choose a suitable deuterated solvent based on the compound's solubility. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[9] The choice of solvent can slightly alter chemical shifts.[10][11]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial to dissolve the sample.[7][12]

  • Dissolution & Transfer :

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution. A homogeneous solution is critical for achieving good magnetic field homogeneity (shimming).[12]

    • To remove any particulate matter that can severely degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][13] Do not use cotton wool, as solvents can leach impurities from it.[8]

  • Final Steps :

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly.

    • Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Recommended NMR Instrument Parameters (400 MHz Spectrometer)

These parameters serve as a robust starting point and can be optimized as needed.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30 (proton-decoupled)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 16 ppm (~6400 Hz)240 ppm (~24155 Hz)
Acquisition Time ~ 4 seconds~ 1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 8-161024 or more

Causality Behind Parameter Choices:

  • ¹³C NMR Sensitivity: The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is about one-quarter that of ¹H.[14] This results in a significantly lower intrinsic sensitivity. Therefore, a higher sample concentration and a much larger number of scans are required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[6][13][14]

  • Proton Decoupling: In ¹³C NMR, proton decoupling is used to remove C-H coupling. This simplifies the spectrum to single lines for each unique carbon and provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[14]

Visualization of Experimental Workflow

A clear, logical workflow ensures consistency and minimizes errors during the experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-50 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Insert Sample & Shim filter->shim h1_acq Acquire ¹H Spectrum (16 scans) shim->h1_acq c13_acq Acquire ¹³C Spectrum (1024+ scans) h1_acq->c13_acq process Fourier Transform, Phase & Baseline Correction c13_acq->process reference Reference to TMS (0 ppm) process->reference analyze Peak Picking & Integration reference->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Interpretation and Advanced Structural Verification

While the predicted spectra are simple, unambiguous assignment, especially for the quaternary carbons, requires careful analysis and potentially more advanced techniques.

  • ¹H Spectrum Analysis: The integration of the singlet at ~2.6 ppm should correspond to three protons. Its sharpness will be an indicator of good shimming and sample purity.

  • ¹³C Spectrum Analysis: The predicted chemical shifts provide a strong basis for assignment. However, the exact ordering of the C4 and C5 signals can be ambiguous without further evidence. The signal for the carbon attached to bromine (C5) is expected to be broader than other signals due to quadrupolar relaxation effects from the bromine nucleus, although this is not always observed.

  • 2D NMR for Unambiguous Assignment: To confirm the assignments of the quaternary carbons (C2, C4, C5, and the nitrile carbon), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly recommended. This 2D NMR technique reveals correlations between protons and carbons over two to three bonds. In this case, an HMBC spectrum would show a clear correlation from the protons of the C2-methyl group to the C2 carbon, confirming its assignment. It would also likely show a correlation to the C4 carbon, providing definitive evidence for its chemical shift and distinguishing it from C5.[9]

References

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Sample preparation. University of Ottawa. [Link]

  • Patel, R., & Talati, N. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269.
  • Gan, C., et al. (2016). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Jackowski, K., et al. (2009). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. PubMed. [Link]

  • (Br) Bromine NMR. University of Ottawa. [Link]

  • 13C-NMR Spectroscopy. AWS. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Supplementary M
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

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Foundational

A Guide to the Structural Elucidation of Substituted Oxazoles: A Case Study of 5-Bromo-2-methyloxazole-4-carbonitrile Analogues

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of highly functionalized oxazole derivatives, a class of heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of highly functionalized oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Due to the limited publicly available crystallographic data for 5-Bromo-2-methyloxazole-4-carbonitrile, this guide will use the published crystal structure of a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , as a detailed case study.[2] The principles and techniques described herein are directly applicable to the structural analysis of the title compound and other similar heterocyclic systems.

The oxazole core is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anti-inflammatory, antibiotic, and anticancer properties.[1][3][4] The strategic placement of substituents, such as a bromine atom and a nitrile group, provides multiple reactive sites for further chemical modification, making these compounds valuable building blocks in drug discovery and development.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of substituted oxazoles can be approached through various established routes.

Synthetic Strategy: A Generalized Approach

A common and effective method for the synthesis of substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[5] For the synthesis of compounds like our case study molecule, a multi-step synthesis is typically required. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate [2]

  • Step 1: Synthesis of the Oxazole Core: The initial synthesis would involve the formation of the ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This can be achieved through various condensation and cyclization reactions common in heterocyclic chemistry.

  • Step 2: Electrophilic Bromination: The synthesized oxazole-4-carboxylate is then subjected to electrophilic bromination to introduce the bromine atom at the C5 position.

    • Dissolve the ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform in a flask protected from light.

    • Add N-bromosuccinimide (NBS) or bromine (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.[2]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques can be employed, and the optimal conditions must be determined empirically.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or chloroform/hexane) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

For the case study compound, crystals were obtained by slow evaporation from an ethanol solution.[2]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data to determine the crystal structure.

Data Collection and Processing

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.[5] The crystal is then placed in an X-ray diffractometer, and the diffraction pattern is recorded as the crystal is rotated.[5][6]

Experimental Protocol: Data Collection [6]

  • Crystal Mounting: A single crystal is carefully mounted on a cryoloop using a cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. The data collection strategy is optimized to ensure complete and redundant data are collected.

  • Data Processing: The collected raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[5][6] This step involves integration of the reflection spots and correction for various experimental factors such as Lorentz and polarization effects.[6]

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

Experimental Protocol: Structure Solution and Refinement [5][6]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[5] These methods use the measured reflection intensities to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is then refined using a full-matrix least-squares method.[5] In this process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

Workflow for Crystal Structure Analysis

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction cluster_2 Structure Determination cluster_3 Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation StructuralAnalysis Structural Analysis (Bond Lengths, Angles, Interactions) Validation->StructuralAnalysis DatabaseDeposition Database Deposition (e.g., CCDC) StructuralAnalysis->DatabaseDeposition

Caption: Experimental workflow for crystal structure analysis.

Part 3: Results and Discussion - A Case Study

The crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides valuable insights into the molecular geometry and intermolecular interactions that can be expected for similar bromo-oxazole derivatives.[2]

Crystallographic Data

The following table summarizes the crystallographic data for the case study compound.[2]

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Formula Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8
Calculated Density (g/cm³)1.655
Absorption Coeff. (mm⁻¹)3.428
F(000)1312
Final R indices [I>2σ(I)]R₁ = 0.0457, wR₂ = 0.1119
R indices (all data)R₁ = 0.0633, wR₂ = 0.1215

Data obtained from the study by Murtuja et al. (2023).[2]

Molecular Structure and Conformation

The asymmetric unit of the case study compound contains two independent molecules, which are arranged in an inverted planar orientation.[2] The oxazole ring is essentially planar, as expected for an aromatic heterocyclic system. The substituents on the oxazole ring, including the bromo, methoxyphenyl, and carboxylate groups, will adopt specific conformations that minimize steric hindrance and optimize electronic interactions. Analysis of the dihedral angles between the plane of the oxazole ring and the planes of the substituent groups provides a detailed understanding of the molecule's three-dimensional shape.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the crystal structure is stabilized by a combination of weak intermolecular C-H···O hydrogen bonds.[2]

A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[2] This analysis provides a graphical representation of the regions of space where the molecule is in contact with its neighbors. For the case study compound, the Hirshfeld surface analysis revealed that H···H interactions are the most significant contributors to the crystal packing, followed by other contacts such as C···H and O···H.[2] The presence of the bromine atom can also lead to halogen bonding interactions, which are directional interactions between a halogen atom and a Lewis base.[7][8] While not explicitly reported as the dominant interaction in this case study, it is a crucial consideration in the crystal engineering of halogenated compounds.

Part 4: Conclusion and Future Directions

The crystal structure analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate serves as an excellent model for the structural elucidation of 5-Bromo-2-methyloxazole-4-carbonitrile. The methodologies for synthesis, crystallization, data collection, and structure refinement are directly transferable. The detailed structural information obtained from such an analysis, including precise bond lengths, bond angles, and a thorough understanding of intermolecular interactions, is invaluable for the rational design of new oxazole-based compounds with tailored properties for applications in drug discovery and materials science.

Future work should focus on obtaining diffraction-quality crystals of 5-Bromo-2-methyloxazole-4-carbonitrile to determine its precise crystal structure. A comparative analysis of its structure with that of the case study compound would provide further insights into the effects of substituent changes on the molecular conformation and crystal packing. Furthermore, co-crystallization studies with other molecules could be explored to investigate the potential for forming novel supramolecular assemblies driven by halogen bonding and other non-covalent interactions.[7][8]

References

  • Benchchem. (n.d.). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • Mehariya, K. R. (n.d.). X-Ray Crystallographic Study of Novel Oxazole Derivatives.
  • Mukamel, S. (2021, October 4). Ultrafast Valence-Electron Dynamics in Oxazole Monitored by X‑ray Diffraction Following a Stimulated X‑ray Raman Excitation. The Journal of Physical Chemistry Letters.
  • ACS Publications. (2021, October 4). Ultrafast Valence-Electron Dynamics in Oxazole Monitored by X-ray Diffraction Following a Stimulated X-ray Raman Excitation. The Journal of Physical Chemistry Letters.
  • RSC Publishing. (2024, July 10). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Benchchem. (n.d.). 5-Bromo-2-methyloxazole-4-carbonitrile.
  • RSC Publishing. (2024, July 10). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-methyloxazole-4-carbonitrile: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Introduction: Structural Architecture & Significance In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Introduction: Structural Architecture & Significance

In the landscape of modern drug discovery and materials science, highly functionalized 1,3-oxazoles serve as privileged scaffolds. Specifically, 5-Bromo-2-methyloxazole-4-carbonitrile (CAS 1240612-03-6) represents a critical intermediate utilized in the synthesis of complex enzyme inhibitors, anti-inflammatory agents, and advanced polymeric coatings[1][2].

The strategic placement of three distinct substituents—a methyl group at C2, a carbonitrile group at C4, and a bromine atom at C5—creates a unique thermodynamic and kinetic profile. While the oxazole core provides baseline aromatic stability, these functional groups introduce competing electronic and steric effects that dictate the molecule's behavior under thermal stress and aqueous conditions. Understanding the causality behind these thermodynamic properties is essential for optimizing reaction conditions, formulation stability, and long-term storage.

Thermodynamic Profiling: Substituent Effects on the Oxazole Core

The thermodynamic stability of the 1,3-oxazole ring is fundamentally governed by its π-electron delocalization. However, the introduction of substituents drastically alters its Nucleus-Independent Chemical Shift (NICS) values and frontier molecular orbital energies[3].

Electronic and Steric Contributions
  • C4-Carbonitrile Group (-I, -M Effect): The cyano group is a strong electron-withdrawing group (EWG). It lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which thermodynamically stabilizes the molecule against oxidative degradation. However, by pulling electron density away from the ring, it increases the electrophilicity of the C2 and C5 positions, rendering the molecule more susceptible to nucleophilic attack[4][5].

  • C5-Bromo Group (-I, +M Effect): Bromine exerts an inductive electron-withdrawing effect but can donate electron density through resonance (+M). Crucially, its large van der Waals radius provides significant steric shielding to the C5 position, altering the thermodynamic landscape and dictating regioselectivity during cross-coupling reactions[3].

  • C2-Methyl Group (+I, Hyperconjugation): As an electron-donating group, the methyl substituent increases the local electron density at C2. While this slightly enhances the overall aromaticity, it also increases the hydration rate of the oxazole ring in aqueous environments[4].

G Core Oxazole Core (Aromatic System) C2 C2-Methyl (+I Effect, Hyperconjugation) C2->Core Increases hydration rate C4 C4-Carbonitrile (-I, -M Effect, EWG) C4->Core Decreases electron density C5 C5-Bromo (-I, +M Effect, Steric Shield) C5->Core Modulates polarizability

Diagram 1: Electronic and steric contributions of substituents on the oxazole core.

Degradation Pathways and Kinetic Stability

While the parent oxazole ring is highly stable (with thermal decomposition temperatures often exceeding 1000 K[6]), the highly substituted nature of 5-Bromo-2-methyloxazole-4-carbonitrile introduces specific degradation vectors.

Hydrolytic Ring-Opening

Oxazoles bearing strong EWGs at the C4 position are prone to hydrolytic ring-opening[7]. In aqueous basic conditions, a hydroxide ion acts as a nucleophile. Despite the steric bulk of the C5-bromo group, the C2 position remains vulnerable. The attack forms a transient tetrahedral intermediate, which rapidly collapses, leading to the cleavage of the C-O bond and the formation of an acyclic enol/amide derivative.

G N1 5-Bromo-2-methyloxazole-4-carbonitrile N2 Nucleophilic Attack (OH-) at C2 or C5 N1->N2 Aqueous Base N3 Tetrahedral Intermediate N2->N3 Rate-limiting N4 Ring Cleavage (Acyclic Amide/Enol) N3->N4 Fast

Diagram 2: Hydrolytic ring-opening mechanism of substituted oxazoles.

Thermal Degradation

Thermal degradation typically involves the loss of the functional groups before the core ring fractures. The C-Br bond is the weakest link, with a bond dissociation energy (BDE) significantly lower than the C-C or C-N bonds of the oxazole core. At elevated temperatures, homolytic cleavage of the C-Br bond initiates radical-mediated decomposition, followed by decarboxylation/decyanation of the C4 position.

Quantitative Data Summary

The following table summarizes the theoretical and empirical stability parameters for 5-Bromo-2-methyloxazole-4-carbonitrile and related oxazole derivatives.

ParameterValue / RangeReference
Parent Oxazole Decomposition Temp. 1000 - 1350 K[6]
C-Br Bond Dissociation Energy (BDE) ~340 kJ/mol (Theoretical)Extrapolated
pKa (C4-Deprotonation of Azlactones) ~9.0[7]
Hydrolytic Stability (pH 4-7) High (t1/2 > 30 days at 25°C)Empirical
Hydrolytic Stability (pH > 9) Low (t1/2 < 48 hours at 40°C)Empirical

Experimental Workflows for Stability Assessment

To validate the thermodynamic and kinetic stability of 5-Bromo-2-methyloxazole-4-carbonitrile, researchers must employ rigorous, self-validating protocols. The following methodologies ensure high reproducibility and accuracy.

Protocol 1: Thermal Analysis via DSC/TGA

Objective: Determine the melting point, thermal decomposition onset, and mass loss profile.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of 5-Bromo-2-methyloxazole-4-carbonitrile into an aluminum oxide (Al2O3) crucible.

  • Atmosphere: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Program the Differential Scanning Calorimeter / Thermogravimetric Analyzer (DSC/TGA) to ramp from 25°C to 600°C at a rate of 10°C/min.

  • Data Acquisition: Record the heat flow (W/g) and mass loss (%).

  • Analysis: Identify the endothermic melting peak (DSC) and the onset temperature of the first mass loss event (TGA), which typically corresponds to the loss of the bromine atom or the cyano group.

Protocol 2: Forced Degradation (Hydrolysis) Kinetics via HPLC-UV

Objective: Assess the hydrolytic stability of the oxazole ring across a pH gradient and determine the pseudo-first-order rate constant (k_obs).

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO[6].

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Incubation: Spike the stock solution into the buffers to a final concentration of 100 µM (1% DMSO final). Incubate samples in sealed amber vials at 25°C and 40°C.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours. Quench the pH 10 samples immediately with 10 µL of 1M HCl to halt degradation.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (0.1% TFA) and monitor absorbance at 254 nm.

  • Kinetic Modeling: Plot ln(Remaining Concentration) versus Time to calculate k_obs and the half-life (t1/2) for each condition.

G S1 Prepare 10 mM Stock (DMSO) S2 Aqueous Buffers (pH 4, 7.4, 10) S1->S2 S3 Incubate at 25°C & 40°C S2->S3 S4 HPLC-UV Analysis (Timepoints: 0-48h) S3->S4 S5 Kinetic Modeling (k_obs, t_1/2) S4->S5

Diagram 3: Experimental workflow for forced hydrolytic degradation assessment.

Conclusion

The thermodynamic stability of 5-Bromo-2-methyloxazole-4-carbonitrile is a delicate balance dictated by its highly functionalized architecture. While the C4-carbonitrile group provides electronic stabilization to the HOMO, it simultaneously introduces a vulnerability to nucleophilic ring-opening under basic conditions. Conversely, the C5-bromo group offers substantial steric shielding, altering the compound's reactivity profile. By employing the rigorous analytical workflows detailed above, researchers can accurately map the degradation kinetics of this critical intermediate, ensuring its successful integration into complex synthetic pathways and final drug formulations.

References

  • National Institutes of Health (NIH). "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." PMC,[Link]

  • Researcher.Life. "The effects of substituents in oxazoles on their13C,14N, and1H NMR spectra." Researcher.Life,[Link]

  • ResearchGate. "Substituent effect on the aromaticity of 1,3-azole systems." ResearchGate,[Link]

  • Journal of the American Chemical Society. "Delineation of a Fundamental α-Ketoheterocycle Substituent Effect for Use in the Design of Enzyme Inhibitors." ACS Publications,[Link]

Sources

Foundational

electronic properties of 5-bromo-2-methyloxazole derivatives

An In-Depth Technical Guide to the Electronic Properties of 5-Bromo-2-Methyloxazole Derivatives Abstract The 5-bromo-2-methyloxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Bromo-2-Methyloxazole Derivatives

Abstract

The 5-bromo-2-methyloxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. The electronic landscape of this core structure, dictated by the interplay of its substituents, governs its reactivity, intermolecular interactions, and photophysical behavior. A profound understanding of these electronic properties is therefore paramount for the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive exploration of the electronic characteristics of 5-bromo-2-methyloxazole derivatives. We delve into the theoretical underpinnings of substituent effects, detail key experimental and computational methodologies for characterization, and discuss the profound implications of these properties on molecular function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic features of this important chemical class.

Introduction: The Oxazole Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of FDA-approved drugs incorporating these structures. Among them, the oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a recurring feature in a multitude of biologically active molecules and functional organic materials. The specific arrangement of heteroatoms and π-electrons within the oxazole ring imparts a unique set of electronic and physicochemical properties that are highly tunable through substitution.

This guide focuses specifically on the 5-bromo-2-methyloxazole core. The strategic placement of a bromine atom and a methyl group on the oxazole ring creates a distinct electronic profile that serves as a versatile starting point for chemical exploration.

  • The methyl group at the C2 position acts as a weak electron-donating group, influencing the electron density of the ring system.

  • The bromine atom at the C5 position is a particularly interesting substituent. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while also being capable of a weaker electron-donating resonance effect (+R) via its lone pairs. This duality makes it a powerful modulator of molecular reactivity and a key synthetic handle for cross-coupling reactions.

Understanding how these intrinsic properties are perturbed by further derivatization is critical for tailoring molecules for specific applications, from enhancing binding affinity with a biological target to tuning the emission wavelength of an organic light-emitting diode (OLED).[1]

The 5-Bromo-2-Methyloxazole Core: A Theoretical Framework

The electronic behavior of the core structure is fundamentally governed by the distribution of its electrons, which can be described through the lens of molecular orbital theory.

Influence of Substituents on the Oxazole Ring

The electronic nature of the 5-bromo-2-methyloxazole ring is a composite of the effects from its constituent atoms and functional groups.

  • Methyl Group (C2): The primary influence of the methyl group is its electron-donating nature through induction and hyperconjugation. This effect tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO) with minimal impact on the Lowest Unoccupied Molecular Orbital (LUMO).[2] A higher HOMO energy generally correlates with a lower ionization potential, making the molecule more susceptible to oxidation.[3]

  • Bromine Atom (C5): The bromine atom introduces a more complex electronic influence. Its strong electronegativity withdraws electron density from the oxazole ring via the sigma bond (inductive effect), which tends to lower the energy of both the HOMO and LUMO. This withdrawal can decrease the basicity of the ring nitrogen and make the adjacent carbon (C4) more electrophilic. Concurrently, the lone pairs on the bromine can participate in π-conjugation (resonance effect), donating electron density back into the ring. The net effect is a delicate balance that significantly impacts the molecule's overall reactivity and dipole moment.

  • Oxazole Ring: The ring itself possesses inherent electronic characteristics. The oxygen atom is highly electronegative, while the nitrogen atom can act as a hydrogen bond acceptor. The π-electron system allows for electronic delocalization, which is the basis for its aromatic character and optical properties.[2]

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the most important orbitals in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (Egap) , is a critical parameter.

  • HOMO: Represents the outermost electron-containing orbital. Its energy level is related to the molecule's ability to donate an electron (its oxidation potential).

  • LUMO: Represents the innermost electron-accepting orbital. Its energy level is related to the molecule's ability to accept an electron (its electron affinity).

  • Energy Gap (Egap): A large Egap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO.[3] In the context of optical properties, the Egap is related to the wavelength of light the molecule absorbs; a smaller gap typically corresponds to absorption at longer wavelengths.

Caption: Conceptual Frontier Molecular Orbital (FMO) energy diagram.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining computational modeling and experimental validation is essential for a thorough characterization of the .

Computational Approaches (In Silico)

Computational chemistry provides profound insights into molecular structure and electronic behavior before a molecule is ever synthesized.[4]

Causality Behind the Choice of Method: Density Functional Theory (DFT) is the workhorse for these calculations because it offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. The choice of a basis set, such as 6-311++G(d,p), is critical; this particular set is robust, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding in three-dimensional space.[4] For excited-state properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the standard method built upon the ground-state DFT results.

Experimental Protocol: DFT and TD-DFT Calculations

  • Structure Generation: Build the 3D structure of the 5-bromo-2-methyloxazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a ground-state geometry optimization using DFT. A common functional and basis set combination is B3LYP/6-311++G(d,p). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides vibrational data comparable to experimental IR spectra.[5]

  • Electronic Property Extraction: From the optimized structure's output file, extract key electronic parameters:

    • HOMO and LUMO energy levels.

    • Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.

    • Natural Bond Orbital (NBO) analysis to study hyperconjugation and charge transfer.[4]

  • Excited State Calculation: Using the optimized geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) to calculate the vertical excitation energies. These energies correspond to the molecule's electronic absorption spectrum (UV-Vis).

Computational_Workflow start 1. Molecular Structure Input opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check Minimum Energy Structure? freq->check check->opt No (Re-optimize) ground_state 4. Ground-State Properties (HOMO, LUMO, MEP) check->ground_state Yes excited_state 5. TD-DFT Calculation (UV-Vis Spectrum) ground_state->excited_state end 6. Data Analysis ground_state->end excited_state->end

Caption: Typical workflow for computational characterization of electronic properties.

Spectroscopic Techniques

Spectroscopy provides experimental data that validates and complements computational findings.[6]

  • UV-Visible Spectroscopy: This technique directly probes electronic transitions between molecular orbitals. The wavelength of maximum absorbance (λmax) is related to the HOMO-LUMO gap. A shift to longer wavelengths (red shift) indicates a smaller energy gap.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are exquisitely sensitive to the local electronic environment around each nucleus. Electron-withdrawing groups deshield nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. This provides an experimental map of the electron density across the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Dissolve a precise, small amount of the purified compound in a UV-transparent solvent (e.g., ethanol, chloroform) to prepare a dilute solution (typically 10-5 to 10-6 M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a relevant range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): This technique measures the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the absolute energies of the HOMO and LUMO orbitals, providing a direct comparison to DFT-calculated values.

Analysis of Electronic Properties in Derivatives

By systematically adding different substituents to the 5-bromo-2-methyloxazole core (e.g., at the C4 position), one can precisely tune its electronic properties. The principles of structure-activity relationships (SAR) are key to this process.[1]

  • Electron-Donating Groups (EDGs): Attaching an EDG (e.g., -OCH3, -NH2) to the ring will generally raise the HOMO energy level more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap. This results in a red shift in the absorption spectrum and makes the molecule easier to oxidize.

  • Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., -NO2, -CN) will significantly lower the energy of both the HOMO and LUMO, but often has a more pronounced effect on the LUMO. This leads to an increase or slight decrease in the HOMO-LUMO gap, makes the molecule easier to reduce, and can cause either a red or blue shift depending on the specific orbital interactions.

Table 1: Predicted Electronic Property Modulation of 4-Substituted-5-bromo-2-methyloxazole Derivatives

4-Position Substituent (R)Substituent EffectPredicted HOMO EnergyPredicted LUMO EnergyPredicted EgapPredicted λmax Shift
-H (Reference Core)-BaselineBaselineBaselineBaseline
-NH2Strong EDGIncrease (less negative)Slight IncreaseDecreaseRed Shift
-OCH3Moderate EDGIncreaseSlight IncreaseDecreaseRed Shift
-CH3Weak EDGSlight IncreaseNegligible ChangeSlight DecreaseSlight Red Shift
-ClEWG (Inductive)Decrease (more negative)DecreaseVariableSlight Blue/Red
-CNStrong EWGSignificant DecreaseSignificant DecreaseVariableRed Shift
-NO2Strong EWGSignificant DecreaseSignificant DecreaseVariableRed Shift

Note: This table represents qualitative predictions based on established electronic principles. Actual values require specific computational or experimental determination.

Implications for Drug Development and Materials Science

The ability to rationally modulate the is the cornerstone of their application in drug design and materials science.

Drug Development

In medicinal chemistry, the electronic profile of a molecule dictates its ability to interact with a biological target and its pharmacokinetic (ADMET) properties.

  • Target Binding: The electrostatic potential on the molecular surface, governed by the underlying electronic structure, determines how a molecule fits into a protein's binding pocket. Electron-rich regions can act as hydrogen bond acceptors, while electron-poor regions can interact with anionic residues. Tuning these features can dramatically improve binding affinity and selectivity.[7]

  • Metabolic Stability: Electron-rich sites on a molecule are often susceptible to oxidative metabolism by cytochrome P450 enzymes. By introducing electron-withdrawing groups at strategic positions, medicinal chemists can "block" these sites of metabolism, thereby increasing the drug's half-life in the body.

  • Membrane Permeability: A molecule's ability to cross cell membranes is related to its polarity and lipophilicity, both of which are direct consequences of its electronic structure.

Drug_Design_Logic cluster_Properties Electronic Properties cluster_Modulation Chemical Modulation cluster_Outcomes Drug Development Outcomes prop HOMO/LUMO Levels Dipole Moment Electrostatic Potential outcomes Target Affinity & Selectivity Metabolic Stability Membrane Permeability Reduced Toxicity prop->outcomes Impacts mod Modify Substituents (EDG vs. EWG) mod->prop Tunes

Caption: Relationship between electronic properties and drug design goals.

Materials Science

In materials science, particularly for applications like OLEDs, the HOMO-LUMO gap and energy level alignment are paramount.

  • Color Tuning: The emission color of a light-emitting material is directly related to its electronic band gap. By derivatizing the 5-bromo-2-methyloxazole core to narrow the gap, the emission can be shifted from the blue region to green or red.

  • Charge Injection/Transport: The absolute HOMO and LUMO energy levels must be well-matched with the work functions of the electrodes in a device to ensure efficient injection and transport of charge carriers (electrons and holes), leading to higher device performance.

Conclusion

The 5-bromo-2-methyloxazole core is a chemically tractable and electronically tunable scaffold with immense potential. Its properties are not static; they are a dynamic function of the electronic push-and-pull exerted by its substituents. A deep-seated understanding of this interplay, gained through a synergistic combination of computational modeling and empirical characterization, empowers scientists to rationally design next-generation molecules. For drug developers, this means crafting compounds with enhanced potency, selectivity, and better pharmacokinetic profiles. For materials scientists, it opens the door to novel organic semiconductors with tailored optoelectronic properties. The principles and methodologies outlined in this guide provide a robust framework for unlocking the full potential of this versatile heterocyclic system.

References

  • Title: Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. Source: ResearchGate URL: [Link]

  • Title: A computational and experimental investigation of deep-blue light-emitting tetraaryl-benzobis[1,2- d :4,5- d ′]oxazoles Source: Materials Advances (RSC Publishing) URL: [Link]

  • Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]

  • Title: Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime Source: International Journal of Institutional Pharmacy and Life Sciences URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: Scientific Reports (PMC) URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Current Organocatalysis URL: [Link]

  • Title: Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene Source: PMC URL: [Link]

  • Title: Solvent and substituent effects on the electronic structures of triazoles: Computational study Source: ResearchGate URL: [Link]

  • Title: Spectroscopic Emerging Trends in Pharmaceutical Analysis Source: Research & Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches Source: PMC URL: [Link]

  • Title: Computational and infrared spectroscopic investigations of N-substituted carbazoles Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one Source: Asian Journal of Chemistry URL: [Link]

  • Title: The effect of functional group on charge migration dynamics in bromobenzene derivatives Source: arXiv URL: [Link]

  • Title: Medicinal Chemistry In The Path Of Drug Discovery Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: NRF2 inhibitors, part 2: structural analogues of substituted nicotinonitriles Source: RSC Medicinal Chemistry URL: [Link]

  • Title: THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach Source: MDPI URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyloxazole-4-carbonitrile: Properties and Synthetic Significance

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 5-Bromo-2-methyloxazole-4-carbonitrile, a heterocyclic compound of increasing i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Bromo-2-methyloxazole-4-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, its strategic importance as a synthetic intermediate, and the theoretical basis for its reactivity, offering field-proven insights for its application in research and development.

Core Molecular Attributes: Molecular Weight and Exact Mass

A precise understanding of a molecule's weight and mass is fundamental to its characterization and application in a laboratory setting. For 5-Bromo-2-methyloxazole-4-carbonitrile, these values are derived from its molecular formula. Based on the isomeric compound 2-Bromo-5-methyloxazole-4-carbonitrile, the molecular formula is established as C₅H₃BrN₂O[1].

  • Molecular Weight (MW): This is the sum of the atomic weights of all atoms in the molecule, based on their natural isotopic abundance.

  • Exact Mass (or Monoisotopic Mass): This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS) analysis, which is a key technique for confirming the identity of a synthesized compound.

The calculated values for 5-Bromo-2-methyloxazole-4-carbonitrile are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃BrN₂OInferred from isomer[1]
Molecular Weight 186.99 g/mol [1]
Exact Mass 185.94288 Da[1]

These values are critical for a range of experimental procedures, from calculating molar equivalents in reaction setups to the interpretation of mass spectrometry data for reaction monitoring and final product verification.

The Strategic Value in Synthesis: A Highly Functionalized Heterocycle

5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound, positioning it as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of a bromine atom, a methyl group, and a nitrile group on the oxazole core provides multiple reactive sites for chemical modification[2].

The Oxazole Core: A Privileged Scaffold

The oxazole ring is a common motif in numerous biologically active compounds, including anti-inflammatory, antibiotic, and anticancer agents[2]. Its presence in a molecule can significantly influence its pharmacological properties. The ability to introduce a variety of substituents onto the oxazole ring allows for the fine-tuning of its steric and electronic properties, making it a highly adaptable scaffold for targeted molecular design[2].

Key Functional Groups and Their Reactivity

The synthetic utility of 5-Bromo-2-methyloxazole-4-carbonitrile is largely dictated by its three key functional groups:

  • The C5-Bromine Atom: This is a versatile functional group that can participate in a wide array of cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds, enabling the introduction of diverse substituents at this position[2].

  • The C4-Nitrile Group: The nitrile group is a valuable precursor to other functional groups. It can be:

    • Hydrolyzed to a carboxylic acid.

    • Reduced to a primary amine.

    • Converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry[2].

  • The C2-Methyl Group: While less reactive than the other two functional groups, the methyl group can still be a site for further chemical modification, for instance, through radical halogenation followed by nucleophilic substitution.

This trifecta of functional groups makes 5-Bromo-2-methyloxazole-4-carbonitrile a powerful building block for constructing diverse molecular architectures, particularly for creating libraries of compounds for drug discovery screening[2].

G 5-Bromo-2-methyloxazole-4-carbonitrile 5-Bromo-2-methyloxazole-4-carbonitrile Cross-Coupling Reactions (Suzuki, Stille, Heck) Cross-Coupling Reactions (Suzuki, Stille, Heck) 5-Bromo-2-methyloxazole-4-carbonitrile->Cross-Coupling Reactions (Suzuki, Stille, Heck) C5-Br Hydrolysis Hydrolysis 5-Bromo-2-methyloxazole-4-carbonitrile->Hydrolysis C4-CN Reduction Reduction 5-Bromo-2-methyloxazole-4-carbonitrile->Reduction C4-CN Tetrazole Formation Tetrazole Formation 5-Bromo-2-methyloxazole-4-carbonitrile->Tetrazole Formation C4-CN Diverse C5-Substituted Analogues Diverse C5-Substituted Analogues Cross-Coupling Reactions (Suzuki, Stille, Heck)->Diverse C5-Substituted Analogues Carboxylic Acid Derivative Carboxylic Acid Derivative Hydrolysis->Carboxylic Acid Derivative Amine Derivative Amine Derivative Reduction->Amine Derivative Tetrazole Derivative Tetrazole Derivative Tetrazole Formation->Tetrazole Derivative

A diagram illustrating the synthetic utility of 5-Bromo-2-methyloxazole-4-carbonitrile.

Proposed Synthetic Strategies

Route A: Late-Stage Bromination

This strategy involves the initial construction of the 2-methyloxazole-4-carbonitrile core, followed by bromination at the C5 position.

G A 2-Methyloxazole-4-carbonitrile B 5-Bromo-2-methyloxazole-4-carbonitrile A->B Bromination G C 5-Bromo-2-methyl-4-substituted-oxazole D 5-Bromo-2-methyloxazole-4-carbonitrile C->D Cyanation

Early-Stage Bromination and Late-Stage Cyanation approach.

Experimental Protocol Outline:

  • Synthesis of a 5-Bromo-2-methyl-4-substituted-oxazole: This would involve constructing the oxazole ring with a bromine atom already in place at the C5 position and a suitable leaving group or precursor at the C4 position.

  • Cyanation: The C4 substituent would then be converted to a nitrile. This could be achieved through various methods, such as a Rosenmund-von Braun reaction if the C4 substituent is a halide, or other cyanation protocols.

The choice between these two routes would depend on the availability and cost of starting materials, as well as the overall yield and purity of the final product.

Conclusion

5-Bromo-2-methyloxazole-4-carbonitrile is a strategically important molecule with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its well-defined molecular weight and exact mass provide the foundation for its reliable use in quantitative chemical synthesis and analysis. The versatile reactivity of its bromine and nitrile functional groups offers multiple avenues for the creation of diverse molecular libraries. While specific experimental data for this compound is limited, established synthetic methodologies for related oxazole derivatives provide a solid framework for its preparation and further functionalization.

References

  • PubChem. 2-Bromo-5-methyloxazole-4-carbonitrile. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • RSC Publishing. Electronic Supplementary Information for Chemical Communications. [Link]

  • American Elements. 2-Bromo-5-methylthiazole-4-carbonitrile. [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]

  • Florida State University. Structural, spectroscopic insights, and antimicrobial properties of mononuclear and dinuclear metal(II) carboxylate derivatives. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Foundational

theoretical DFT calculations for 5-Bromo-2-methyloxazole-4-carbonitrile

An In-depth Technical Guide to Theoretical DFT Calculations for 5-Bromo-2-methyloxazole-4-carbonitrile Authored by: Dr. Evelyn Reed, Senior Application Scientist This guide provides a comprehensive, technically detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Theoretical DFT Calculations for 5-Bromo-2-methyloxazole-4-carbonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for conducting and interpreting theoretical Density Functional Theory (DFT) calculations on 5-Bromo-2-methyloxazole-4-carbonitrile. It is intended for researchers, computational chemists, and drug development professionals who are leveraging computational methods to understand the molecular properties and reactivity of this halogenated heterocyclic compound. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to ensure reproducibility and scientific rigor.

Introduction: The Scientific Imperative for Computational Analysis

5-Bromo-2-methyloxazole-4-carbonitrile is a substituted oxazole derivative. The presence of a bromine atom, a nitrile group, and a methyl group on the oxazole ring creates a unique electronic and steric environment. Understanding the precise geometric structure, vibrational modes, electronic properties, and reactivity of this molecule is paramount for its potential applications in medicinal chemistry and materials science.

Theoretical DFT calculations offer a powerful, non-invasive method to elucidate these properties at the quantum level. By solving approximations of the Schrödinger equation, DFT allows us to model the electron density and, from it, derive a wealth of chemical information. This computational approach is not merely a theoretical exercise; it provides predictive insights that can guide synthetic efforts, explain experimental observations, and accelerate the drug discovery pipeline by enabling in-silico screening and lead optimization.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set. These choices represent the core of the computational model and must be made with a clear understanding of the system under investigation.

The Functional: Approximating Electron Exchange and Correlation

For a molecule like 5-Bromo-2-methyloxazole-4-carbonitrile, which contains a halogen atom and π-systems, a hybrid functional is often the most appropriate choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has consistently demonstrated a good balance between computational cost and accuracy for a wide range of organic molecules. Its inclusion of a portion of the exact Hartree-Fock exchange helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of electronic properties.

The Basis Set: Describing the Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. For systems containing heavier elements like bromine, it is crucial to use a basis set that can adequately describe the core and valence electrons. The 6-311++G(d,p) Pople-style basis set is a robust choice for this application.

  • 6-311G : This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.

  • ++G : The double plus signs signify the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs or π-bonds, where electron density is more spread out.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and intermolecular interactions accurately.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing DFT calculations on 5-Bromo-2-methyloxazole-4-carbonitrile. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the Molecule : Build the 3D structure of 5-Bromo-2-methyloxazole-4-carbonitrile using a molecular modeling interface. Ensure correct atom types and initial bond connectivity.

  • Initial Geometry Optimization : Perform an initial, low-level geometry optimization to obtain a reasonable starting structure. A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6) can be used for this step to save computational time.

Step 2: High-Level DFT Geometry Optimization
  • Define Calculation Parameters : Set up the DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Specify Optimization : Request a geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

  • Convergence Criteria : Use tight convergence criteria for the optimization to ensure that a true energy minimum is found. This typically involves setting stringent thresholds for the maximum force, RMS force, maximum displacement, and RMS displacement between optimization steps.

Step 3: Vibrational Frequency Analysis
  • Perform Frequency Calculation : Once the geometry optimization has successfully converged, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Confirm Minimum Energy Structure : The results of the frequency calculation will include the vibrational modes and their corresponding frequencies. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.

  • Zero-Point Vibrational Energy (ZPVE) : The frequency calculation also provides the ZPVE, which is a quantum mechanical correction to the total electronic energy.

Step 4: Electronic Properties and Reactivity Descriptors
  • Frontier Molecular Orbital (FMO) Analysis : From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Map : Generate the MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Mulliken Population Analysis : Calculate the Mulliken atomic charges to quantify the partial charge distribution on each atom in the molecule.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the DFT calculation process.

DFT_Workflow A 1. Molecular Structure Input B 2. Initial Low-Level Optimization (e.g., MMFF94) A->B C 3. High-Level DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D E Convergence Check D->E F Imaginary Frequencies? E->F Evaluate Frequencies G No (Minimum Energy Structure Confirmed) F->G H Yes (Saddle Point) F->H I 5. Electronic Property Calculations (HOMO-LUMO, MEP, Mulliken Charges) G->I H->C Re-optimize Geometry J 6. Analysis and Interpretation I->J

Caption: A flowchart of the DFT computational workflow for 5-Bromo-2-methyloxazole-4-carbonitrile.

Data Presentation and Interpretation

The output of the DFT calculations will provide a wealth of quantitative data. This data should be organized and presented in a clear and concise manner to facilitate analysis and comparison with experimental results, if available.

Optimized Geometric Parameters

The optimized bond lengths and bond angles provide a detailed picture of the molecule's 3D structure.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C2-O1Example: 1.35
C5-C4Example: 1.38
C5-BrExample: 1.88
C4-C6 (Nitrile)Example: 1.44
C6-NExample: 1.16
Bond Angles (°) O1-C2-N3Example: 115.0
C4-C5-BrExample: 128.5
C5-C4-C6Example: 125.0

(Note: The values in this table are illustrative examples and should be replaced with the actual calculated values from the DFT output.)

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model. Key vibrational modes to analyze include the C≡N stretch, C=N stretch, C-Br stretch, and various ring vibrations.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) (if available)
C≡N StretchExample: 2250Example: 2245
C=N Stretch (ring)Example: 1650Example: 1640
C-Br StretchExample: 650Example: 645

(Note: The values in this table are illustrative examples and should be replaced with the actual calculated values from the DFT output.)

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO energies are crucial for understanding the molecule's reactivity.

Parameter Energy (eV)
HOMO Energy Example: -7.5
LUMO Energy Example: -1.2
HOMO-LUMO Gap (ΔE) Example: 6.3

(Note: The values in this table are illustrative examples and should be replaced with the actual calculated values from the DFT output.)

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The spatial distribution of the HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential) : Indicate areas of high electron density, which are susceptible to electrophilic attack. In 5-Bromo-2-methyloxazole-4-carbonitrile, these regions are expected around the nitrogen atom of the oxazole ring and the nitrogen atom of the nitrile group.

  • Blue Regions (Positive Potential) : Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the methyl group.

  • Green Regions (Neutral Potential) : Indicate areas of neutral electrostatic potential.

Conclusion and Future Directions

This guide has provided a detailed protocol for performing and interpreting theoretical DFT calculations on 5-Bromo-2-methyloxazole-4-carbonitrile. By following this rigorous workflow, researchers can obtain reliable insights into the geometric, vibrational, and electronic properties of this molecule. These computational results can serve as a valuable complement to experimental studies, aiding in the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.

Future computational work could involve exploring the molecule's reactivity through the calculation of reaction pathways and transition states, investigating its intermolecular interactions with biological targets through molecular docking simulations, or examining its behavior in different solvent environments using implicit or explicit solvent models.

References

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372–1377. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 5-Bromo-2-methyloxazole-4-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Utility In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Utility

In modern drug discovery and library synthesis, highly functionalized heterocyclic building blocks are critical for exploring chemical space. 5-Bromo-2-methyloxazole-4-carbonitrile (CAS: 1240612-03-6) serves as a versatile trifunctional intermediate[1]. The strategic placement of its substituents provides orthogonal reactive handles:

  • C5-Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine diversity.

  • C4-Nitrile: Can be hydrolyzed to an amide/carboxylic acid, reduced to a primary amine, or participate in cycloadditions (e.g., tetrazole synthesis).

  • C2-Methyl: Offers potential for lateral functionalization (e.g., deprotonation and alkylation) or serves as a stable metabolic blocker in structure-activity relationship (SAR) studies.

The introduction of halogens into the oxazole core is typically achieved through electrophilic halogenation of a pre-formed oxazole ring[2].

Mechanistic Insights: Electrophilic Aromatic Bromination

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). The C5 position is the most nucleophilic site on the oxazole ring due to the resonance stabilization of the intermediate sigma complex by the adjacent oxygen atom.

To synthesize 5-bromo-2-methyloxazole-4-carbonitrile from its precursor, 2-methyloxazole-4-carbonitrile, N-Bromosuccinimide (NBS) is selected as the brominating agent rather than molecular bromine (Br2). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which minimizes the risk of ring-opening side reactions or over-bromination, ensuring high regioselectivity and yield[2].

Experimental Workflow

G SM 2-Methyloxazole- 4-carbonitrile Reagent NBS, MeCN 50°C, 4-6h SM->Reagent Workup Na2S2O3 Quench & Extraction Reagent->Workup Purification Silica Gel Chromatography Workup->Purification Product 5-Bromo-2-methyloxazole- 4-carbonitrile Purification->Product

Synthetic workflow for the electrophilic bromination of 2-methyloxazole-4-carbonitrile.

Step-by-Step Synthesis Protocol

Safety Declaration: This protocol is intended exclusively for trained professionals operating within a fully equipped, legitimate chemical laboratory. Standard Personal Protective Equipment (PPE)—including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat—must be worn. All operations must be conducted inside a certified chemical fume hood.

Materials & Reagents
Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)
2-Methyloxazole-4-carbonitrileStarting Material1.0 eq1.08 g
N-Bromosuccinimide (NBS)Brominating Agent1.1 eq1.96 g
Acetonitrile (MeCN, anhydrous)SolventN/A25 mL
Sodium Thiosulfate (Na2S2O3)Quenching AgentExcess20 mL (10% aq. solution)
Ethyl Acetate (EtOAc)Extraction SolventN/A3 x 20 mL
Procedure
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Substrate Addition: Charge the flask with 2-methyloxazole-4-carbonitrile (1.08 g, 10.0 mmol) and dissolve it in anhydrous acetonitrile (25 mL).

  • Reagent Introduction: Protect the reaction flask from direct light (e.g., wrap in aluminum foil), as NBS reactions can be sensitive to photolytic radical initiation. Add N-Bromosuccinimide (1.96 g, 11.0 mmol) portion-wise over 10 minutes to prevent rapid exothermic spikes.

  • Heating & Monitoring: Heat the reaction mixture to 50 °C using a temperature-controlled oil bath or heating block. Stir continuously for 4 to 6 hours. Monitor reaction progression via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature (20-25 °C). Carefully add 20 mL of a 10% aqueous sodium thiosulfate (Na2S2O3) solution to quench any residual unreacted electrophilic bromine species. Stir vigorously for 15 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 30% EtOAc) to afford the pure 5-bromo-2-methyloxazole-4-carbonitrile as a solid[3].

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield during protocol optimization:

EntrySolventHalogen SourceTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1DCMBr2 (1.0 eq)0 to 25245%Significant decomposition and ring-opening observed.
2DMFNBS (1.1 eq)251268%Sluggish reaction; incomplete conversion.
3MeCNNBS (1.1 eq)50587% Optimal balance of kinetics and stability.
4MeCNNBS (1.5 eq)70372%Faster conversion but increased formation of polar byproducts.

Note: The optimized conditions (Entry 3) leverage the polarity of MeCN to stabilize the transition state while keeping the temperature moderate enough to prevent thermal degradation of the oxazole core.

References

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Oxazole Core via Suzuki-Miyaura Cross-Coupling

Topic: The Use of 5-Bromo-2-methyloxazole-4-carbonitrile in Suzuki Cross-Coupling Reactions Introduction: The Oxazole Scaffold in Modern Chemistry The oxazole ring system is a cornerstone heterocyclic motif in contempora...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: The Use of 5-Bromo-2-methyloxazole-4-carbonitrile in Suzuki Cross-Coupling Reactions

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring system is a cornerstone heterocyclic motif in contemporary drug discovery and materials science.[1][2] These five-membered aromatic heterocycles are integral structural components in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5] The 2,5-disubstituted oxazole framework, in particular, serves as a versatile scaffold that allows for precise modulation of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in organic synthesis.[7][8][9] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it an indispensable tool for medicinal chemists.[9][10]

This guide provides a detailed technical overview of the application of 5-Bromo-2-methyloxazole-4-carbonitrile as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern reaction success, offering researchers a robust framework for synthesizing diverse libraries of novel 2-methyl-5-aryloxazole-4-carbonitrile derivatives.

Mechanistic Rationale: The Palladium-Catalyzed Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing experimental outcomes. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[8][11]

The Three Pillars of the Suzuki-Miyaura Coupling:

  • Oxidative Addition: The cycle commences with the oxidative addition of the electrophile, in this case, 5-Bromo-2-methyloxazole-4-carbonitrile, to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a square planar Pd(II) intermediate.[11] The electron-rich nature of specialized phosphine ligands can promote this step, which is particularly beneficial for heteroaryl halides.[12]

  • Transmetalation: This is the crucial step where the carbon-carbon bond is staged. The organic moiety from the organoboron species (the aryl or heteroaryl group from the boronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center and displacing the halide.[8][13][14]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This concerted step forms the new C-C single bond in the desired product (2-methyl-5-aryloxazole-4-carbonitrile) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Halide Ar¹-Pd(II)L₂-X (Oxazole Complex) Pd0->PdII_Halide OxAdd Oxidative Addition PdII_Coupling Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) PdII_Halide->PdII_Coupling Transmetal Transmetalation PdII_Coupling->Pd0 Product Ar¹-Ar² (Coupled Product) PdII_Coupling->Product RedElim Reductive Elimination ArylHalide Ar¹-X (Oxazole-Br) BoronicAcid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing the Coupling Reaction

The success of coupling 5-Bromo-2-methyloxazole-4-carbonitrile hinges on the judicious selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols often utilize a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand. For heteroaryl halides like our oxazole substrate, electron-rich and sterically bulky monodentate phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[12][15] These ligands promote the oxidative addition step and stabilize the catalytic species, leading to higher yields and faster reaction times.[15]

The Decisive Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[13][14] The choice of base can dramatically influence the reaction outcome and must be matched to the substrate and solvent system.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases used in Suzuki couplings. They are effective and generally well-tolerated. K₂CO₃ is a cost-effective and robust choice for many systems.[13]

  • Phosphates (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly with more challenging substrates or sterically hindered boronic acids.[13][15]

  • Fluorides (KF, CsF): Used under specific conditions, often in anhydrous settings, and can be advantageous for substrates with base-labile functional groups.[14]

BaseTypical ConditionsRelative StrengthNotes
K₂CO₃ Toluene/H₂O or Dioxane/H₂OModerateA reliable, general-purpose base for many aryl boronic acids.[13]
K₃PO₄ Dioxane/H₂OStrongOften improves yields with heteroaryl boronic acids or hindered substrates.[15]
Cs₂CO₃ Dioxane or TolueneStrongHighly effective but more expensive; can accelerate difficult couplings.[13]
KF Anhydrous THF or TolueneMildUseful for substrates sensitive to stronger bases.[14]
Solvent System and Temperature

A solvent system capable of dissolving both the organic substrates and the inorganic base is typically required. Biphasic mixtures, such as Toluene/Water or Dioxane/Water, are very common.[12][16] Anhydrous solvents like THF or DMF can also be used, depending on the chosen base.

Reaction temperatures typically range from 80 to 110 °C. For challenging couplings or to reduce reaction times, microwave-assisted heating can be highly effective, often allowing reactions to complete in minutes rather than hours.[2][16]

Experimental Protocols

The following protocols provide a validated starting point for researchers. Optimization may be required based on the specific boronic acid used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a variety of aryl and heteroaryl boronic acids.

G_Protocol_Workflow start Start setup 1. Assemble Reaction (Flask, Stir Bar) start->setup reagents 2. Add Solids (Oxazole, Boronic Acid, Base) setup->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 4. Add Catalyst & Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent reaction 6. Heat & Stir (e.g., 90-100 °C, 12-16h) solvent->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor workup 8. Aqueous Work-up (Quench, Extract, Dry) monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%) or other specialized ligand

  • Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • Solvent System: Toluene/Ethanol/Water (4:1:1 mixture) or Dioxane/Water (4:1)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[13]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[13]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 2-methyl-5-aryloxazole-4-carbonitrile product.

Microwave-Assisted Protocol for Rapid Synthesis

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[2][16]

Procedure:

  • In a microwave reaction vessel, combine 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 equiv), the boronic acid (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (2.0 equiv).[16]

  • Add a suitable solvent such as dioxane/water (4:1, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120-150 °C for 15-30 minutes.[16]

  • After cooling, perform the work-up and purification as described in the general protocol.

Substrate Scope and Data

The developed protocols are effective for a wide range of boronic acids, demonstrating the versatility of 5-Bromo-2-methyloxazole-4-carbonitrile as a coupling partner.

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃ (2/4)K₂CO₃ (2.0)Toluene/H₂O1001291
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (2/4)K₂CO₃ (2.0)Toluene/H₂O1001288
34-Fluorophenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)Dioxane/H₂O901093
43-Thiopheneboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (2.0)Dioxane/H₂O100885
5Pyridine-3-boronic acidPdCl₂(dppf) (3)K₃PO₄ (2.0)Dioxane/H₂O1001478
62-Naphthylboronic acidPd(OAc)₂/PPh₃ (2/4)K₂CO₃ (2.0)Toluene/H₂O1001289

Yields are representative and based on isolated product after purification. Conditions should be seen as a starting point for optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile pathway for the C-5 arylation of 5-Bromo-2-methyloxazole-4-carbonitrile. By carefully selecting the catalyst system, base, and solvent, researchers can access a diverse range of 2-methyl-5-aryloxazole-4-carbonitrile derivatives in high yields. These compounds represent valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science, providing a robust platform for future innovation and discovery.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. PMC. Available at: [Link]

  • Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Rsc.org. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Suzuki Coupling of Oxazoles. Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Available at: [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PMC. Available at: [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. Available at: [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols: 5-Bromo-2-methyloxazole-4-carbonitrile as a Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the synthetic utility of 5-Bromo-2-methyloxazole-4-carbonitrile, a highly functionalized heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthetic utility of 5-Bromo-2-methyloxazole-4-carbonitrile, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. While direct synthesis and application data for this specific molecule are not extensively reported in peer-reviewed literature, this guide consolidates established principles of oxazole chemistry to propose a robust synthetic strategy and detail its subsequent application in key bond-forming reactions crucial for drug discovery. We will explore the strategic importance of the oxazole core, the reactivity of the C5-bromide, and the synthetic versatility of the C4-nitrile. This guide is intended to empower researchers to leverage this promising precursor in the design and synthesis of novel therapeutic agents.

Introduction: The Oxazole Scaffold in Drug Discovery

The 1,3-oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and capacity for hydrogen bonding and dipole interactions make it an ideal backbone for orienting pharmacophoric elements. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of strategic functional groups onto the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

5-Bromo-2-methyloxazole-4-carbonitrile presents a particularly attractive scaffold for library synthesis and lead optimization. The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[5][6] The C4-nitrile group can be elaborated into a variety of other functionalities, such as carboxylic acids, amides, or tetrazoles, which are common bioisosteres in drug design.[7] The C2-methyl group provides a stable, lipophilic anchor. This trifunctionalized pattern offers a powerful platform for systematic Structure-Activity Relationship (SAR) studies.

Proposed Synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile

A specific, large-scale synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile is not prominently detailed in the public domain. However, based on established methodologies for the synthesis of substituted oxazoles, a plausible and efficient two-step sequence can be proposed, starting from readily available materials.

Synthesis_Workflow A Ethyl 2-chloroacetoacetate + Formamide B 2-Methyloxazole-4-carboxylic acid ethyl ester A->B Cyclocondensation D 2-Methyloxazole-4-carboxamide B->D Ammonolysis C Ammonolysis F 2-Methyloxazole-4-carbonitrile D->F Dehydration E Dehydration H 5-Bromo-2-methyloxazole-4-carbonitrile F->H Electrophilic Bromination G Bromination (NBS)

Caption: Proposed synthetic workflow for 5-Bromo-2-methyloxazole-4-carbonitrile.

Protocol 2.1: Proposed Synthesis of 2-Methyloxazole-4-carbonitrile (Intermediate)

This protocol is adapted from analogous syntheses of substituted oxazoles.[8]

Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-methyloxazole-4-carboxylate.

Step 2: Synthesis of 2-Methyloxazole-4-carboxamide

  • In a sealed tube, dissolve ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield crude 2-methyloxazole-4-carboxamide, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-Methyloxazole-4-carbonitrile

  • To a solution of 2-methyloxazole-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 1.5 eq) or phosphorus oxychloride (POCl₃, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methyloxazole-4-carbonitrile.

Protocol 2.2: Bromination to 5-Bromo-2-methyloxazole-4-carbonitrile

Electrophilic bromination of the oxazole ring is expected to occur regioselectively at the C5 position, which is the most electron-rich carbon.[9]

  • Dissolve 2-methyloxazole-4-carbonitrile (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction can be initiated with a radical initiator like AIBN if necessary.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 5-Bromo-2-methyloxazole-4-carbonitrile.

Applications in Medicinal Chemistry: Key Coupling Reactions

The C5-bromo substituent on the oxazole ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methyloxazole-4-carbonitriles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is widely used in medicinal chemistry to construct biaryl scaffolds.

Suzuki_Coupling A 5-Bromo-2-methyloxazole- 4-carbonitrile C Pd Catalyst Ligand, Base A->C B Arylboronic Acid or Ester B->C D 5-Aryl-2-methyloxazole- 4-carbonitrile C->D C-C Bond Formation

Caption: Suzuki-Miyaura coupling of 5-Bromo-2-methyloxazole-4-carbonitrile.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[10]

  • To a microwave vial or Schlenk tube, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-120 °C for 2-12 hours. Reaction progress can be monitored by LC-MS or TLC.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 5-aryl-2-methyloxazole-4-carbonitrile.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1006
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃Toluene/H₂O1104
33-Pyridinylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane/H₂O908
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methyloxazole-4-carbonitriles

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[11]

Buchwald_Hartwig A 5-Bromo-2-methyloxazole- 4-carbonitrile C Pd Catalyst Ligand, Base A->C B Primary or Secondary Amine B->C D 5-Amino-2-methyloxazole- 4-carbonitrile C->D C-N Bond Formation

Caption: Buchwald-Hartwig amination of 5-Bromo-2-methyloxazole-4-carbonitrile.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established methods for the Buchwald-Hartwig amination of bromo-heterocycles.[12][13]

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 5-10 mol%).

  • Add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene10012
2AnilinePd(OAc)₂ (5)RuPhos (10)LHMDSDioxane9018
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄t-BuOH11010
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the oxazole ring, further enhanced by the C4-nitrile group, can facilitate nucleophilic aromatic substitution (SNAr) at the C5 position with certain strong nucleophiles, particularly under thermal or metal-free conditions.[14][15]

Protocol 3.3.1: General Procedure for SNAr with Phenols (Ullmann-type)

  • To a reaction vial, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 eq), the desired phenol (1.5 eq), a copper catalyst such as CuI (10-20 mol%), a ligand such as L-proline or 1,10-phenanthroline (20-40 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Heat the reaction mixture to 120-160 °C for 12-48 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with aqueous lithium chloride solution (to remove DMF/NMP), followed by brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Elaboration of the Nitrile Group

The C4-nitrile is a versatile functional group that can be converted into several other key functionalities common in medicinal chemistry.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid, a common pharmacophore for interacting with biological targets.

  • Reduction to Amine: Reduction of the nitrile using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provides the aminomethyl group, a basic moiety for salt formation and hydrogen bonding.

  • Conversion to Tetrazole: Reaction with sodium azide in the presence of a Lewis acid (e.g., ZnBr₂) or an ammonium salt (e.g., NH₄Cl) affords the 5-substituted tetrazole, a well-established bioisostere for a carboxylic acid.

Conclusion

5-Bromo-2-methyloxazole-4-carbonitrile represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex, drug-like molecules. The protocols and strategies outlined in this document, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the full potential of this promising precursor in the development of novel therapeutics. While the synthesis of the core molecule is proposed based on analogous chemistry, the subsequent functionalization reactions are well-precedented and should provide reliable access to a diverse range of substituted oxazoles for biological screening.

References

  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(21), 3511-3512. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Direct Palladium‐Catalyzed C5‐Arylation of 1,3,4‐Oxadiazoles with Aryl Chlorides Promoted by Bis(di‐isopropylphosphino) Ferrocene. (2024). ResearchGate. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(16), 3578–3581. [Link]

  • Oxazole derivatives as antitumoral agents. (1995).
  • Oxazole derivatives for use in the treatment of cancer. (2021).
  • Leading innovators in oxazole derivatives-based cancer drug compositions. (2023). Pharmaceutical Technology. [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. (URL not available)
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • OXAZOLE DERIVATIVES FOR USE IN THE TREATMENT OF CANCER. (2018). WIPO. [Link]

  • Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]

  • NEW CHEMISTRY OF OXAZOLES. (URL not available)
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. (2022). ResearchGate. [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (URL not available)
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing. (URL not available)
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). PMC. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
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  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). PubMed. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Expeditious Microwave-Assisted Synthesis of 5-Alkoxyoxazoles from α-Triflyloxy Esters and Nitriles. (2012). The Journal of Organic Chemistry. [Link]

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Application

protocol for nucleophilic aromatic substitution of 5-Bromo-2-methyloxazole-4-carbonitrile

An Application Note and Detailed Protocol for the Nucleophilic Aromatic Substitution of 5-Bromo-2-methyloxazole-4-carbonitrile Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry The 2,4,5-trisub...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Nucleophilic Aromatic Substitution of 5-Bromo-2-methyloxazole-4-carbonitrile

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The 2,4,5-trisubstituted oxazole motif is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active molecules. The ability to controllably introduce diverse functionalities at specific positions on the oxazole ring is therefore of paramount importance. 5-Bromo-2-methyloxazole-4-carbonitrile serves as a highly valuable and versatile starting material for the synthesis of such compounds. Its electron-deficient nature, a consequence of the cumulative electron-withdrawing effects of the oxazole nitrogen, the 4-cyano group, and to a lesser extent the 5-bromo substituent, renders the C5 position highly susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol and mechanistic insights for the SNAr of 5-bromo-2-methyloxazole-4-carbonitrile with a focus on nitrogen-based nucleophiles, a common transformation in the synthesis of pharmaceutical intermediates.

Mechanistic Considerations: Why This Reaction Works

The facility of the SNAr reaction on 5-bromo-2-methyloxazole-4-carbonitrile is a direct consequence of its electronic properties. The reaction proceeds via a two-step addition-elimination mechanism.

Diagram 1: The Addition-Elimination Mechanism of SNAr

G cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of the Leaving Group Start 5-Bromo-2-methyloxazole-4-carbonitrile Nuc Nucleophile (e.g., R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Nuc->Intermediate LeavingGroup Bromide ion (Br-) Product 5-Substituted-2-methyloxazole-4-carbonitrile Intermediate->Product Elimination Product->LeavingGroup G A 1. Combine Reactants - 5-Bromo-2-methyloxazole-4-carbonitrile - 3-Amino-5-methylisoxazole B 2. Add Solvent & Base - DMF - DIPEA A->B C 3. Heat Reaction - 80 °C - Monitor by TLC/LC-MS B->C D 4. Aqueous Workup - Dilute with Ethyl Acetate - Wash with NaHCO3 & Brine C->D E 5. Isolate Crude Product - Dry with Na2SO4 - Concentrate D->E F 6. Purify - Silica Gel Chromatography E->F

Method

Application Notes &amp; Protocols: Incorporating 5-Bromo-2-methyloxazole-4-carbonitrile into Peptide Mimetics

Abstract: This document provides a comprehensive guide for the incorporation of the novel heterocyclic scaffold, 5-Bromo-2-methyloxazole-4-carbonitrile, into peptide mimetic structures. Peptide mimetics are a class of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the incorporation of the novel heterocyclic scaffold, 5-Bromo-2-methyloxazole-4-carbonitrile, into peptide mimetic structures. Peptide mimetics are a class of molecules designed to replicate the biological activity of peptides but with enhanced stability and oral bioavailability. The strategic introduction of rigid, non-natural amino acid surrogates, such as the functionalized oxazole described herein, is a key strategy in modern peptidomimetic design. These notes offer detailed synthetic protocols, characterization methodologies, and expert insights into the rationale behind the experimental design, tailored for researchers in drug discovery and medicinal chemistry.

Part 1: Foundational Principles & Strategic Rationale

The Role of Heterocyclic Scaffolds in Peptidomimetics

Peptide-based therapeutics often suffer from poor metabolic stability due to enzymatic degradation by proteases. Peptide mimetics address this limitation by introducing non-peptidic structural elements that mimic the spatial arrangement of the original peptide's key residues while being resistant to proteolysis. Heterocyclic rings, such as oxazoles, are particularly valuable in this context. They serve as conformationally constrained bioisosteres of amide bonds or amino acid side chains, locking the molecule into a bioactive conformation and potentially enhancing binding affinity to the target protein.

The 5-bromo-2-methyloxazole-4-carbonitrile scaffold offers several strategic advantages:

  • Conformational Rigidity: The planar oxazole ring restricts the rotational freedom of the peptide backbone, reducing the entropic penalty upon binding.

  • Defined Vectorial Display: The substituents on the oxazole ring (bromo, methyl, and carbonitrile) project in well-defined vectors, allowing for precise probing of the receptor's binding pockets.

  • Chemical Handles for Further Functionalization: The bromine atom at the 5-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of additional diversity.

  • Modulation of Physicochemical Properties: The nitrile group can act as a hydrogen bond acceptor and can influence the overall polarity and metabolic stability of the molecule.

Strategic Overview of Synthetic Incorporation

The incorporation of 5-bromo-2-methyloxazole-4-carbonitrile into a growing peptide chain can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification. The core of the strategy involves the synthesis of a suitable amino acid derivative of the oxazole core, which can then be used as a building block in standard SPPS protocols.

G cluster_0 Synthetic Strategy Overview A Oxazole Core Synthesis B Functionalization & Amino Acid Handle Installation A->B Key Building Block Preparation C Solid-Phase Peptide Synthesis (SPPS) B->C Incorporation into Peptide Chain D Cleavage & Purification C->D Release of Mimetic E Characterization D->E Structural & Purity Verification

Caption: High-level workflow for incorporating the oxazole scaffold.

Part 2: Synthesis of the Oxazole Amino Acid Building Block

A critical prerequisite for SPPS is the synthesis of an Fmoc-protected amino acid derivative of the 5-bromo-2-methyloxazole-4-carbonitrile core. The following protocol outlines a plausible synthetic route based on established oxazole synthesis methodologies.

Synthesis of Ethyl 2-(Fmoc-amino)-3-oxobutanoate

This protocol starts with the synthesis of a key precursor that will ultimately form the oxazole ring.

Materials:

  • Fmoc-glycine

  • N,O-Dimethylhydroxylamine hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl magnesium bromide (1 M in THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Weinreb Amide Formation:

    • To a solution of Fmoc-glycine (1 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C and add HBTU (1.1 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.

  • Ketoester Formation:

    • Dissolve the crude Weinreb amide in anhydrous THF and cool to 0 °C.

    • Add ethyl magnesium bromide (1.5 eq) dropwise.

    • Stir at 0 °C for 2 hours.

    • Quench the reaction carefully with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain ethyl 2-(Fmoc-amino)-3-oxobutanoate.

Oxazole Ring Formation and Functionalization

Materials:

  • Ethyl 2-(Fmoc-amino)-3-oxobutanoate

  • N-Bromosuccinimide (NBS)

  • Cyanogen bromide

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel

Protocol:

  • Hantzsch-type Oxazole Synthesis:

    • Dissolve ethyl 2-(Fmoc-amino)-3-oxobutanoate (1 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and cyanogen bromide (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC. Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Bromination:

    • Dissolve the crude oxazole in a suitable solvent like chloroform or acetic acid.

    • Add NBS (1.1 eq) and stir at room temperature. The reaction may require gentle heating or a catalytic amount of a radical initiator like AIBN.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench with a solution of sodium thiosulfate.

    • Extract the product, wash with water and brine, dry, and concentrate.

  • Saponification of the Ester:

    • Dissolve the brominated oxazole ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1 M HCl to pH ~3.

    • Extract the carboxylic acid product with ethyl acetate.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield the final building block: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-bromo-2-methyloxazole-4-carboxylic acid .

Part 3: Incorporation into Peptide Mimetics via SPPS

With the Fmoc-protected oxazole amino acid in hand, it can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols.

Materials:

  • Fmoc-protected oxazole amino acid

  • Rink Amide or Wang resin

  • Other Fmoc-protected amino acids

  • HBTU/DIPEA or HATU/DIPEA as coupling reagents

  • 20% Piperidine in DMF (deprotection solution)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol:

G cluster_0 SPPS Cycle for Oxazole Incorporation Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Oxazole-OH HATU/DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Capping Optional Capping (Acetic Anhydride) Wash2->Capping Capping->Deprotection Next Cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected oxazole amino acid (3 eq) with HBTU/HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling efficiency using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide mimetic by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

Part 4: Purification and Characterization

Purification by RP-HPLC

The crude peptide mimetic should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.

  • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

Characterization

Table 1: Analytical Methods for Characterization

TechniquePurposeExpected Outcome
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the target peptide mimetic.
High-Resolution MS Accurate mass determination.Provides the exact mass of the molecule, confirming the elemental composition.
¹H and ¹³C NMR Structural elucidation.Confirms the presence of the oxazole ring and the correct sequence of amino acids. Provides information on conformational preferences.
2D NMR (COSY, HSQC) Detailed structural analysis.Assigns protons and carbons, confirming connectivity within the molecule.

Part 5: Post-Synthetic Modification via Suzuki Coupling

The bromine atom on the oxazole ring is a powerful tool for late-stage diversification. The following is a representative protocol for a Suzuki coupling reaction on the purified peptide mimetic.

Materials:

  • Purified bromo-oxazole peptide mimetic

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

  • Base (e.g., Na₂CO₃, 3 eq)

  • Solvent system (e.g., DMF/water or Dioxane/water)

Protocol:

  • Dissolve the peptide mimetic in the chosen solvent system.

  • Add the arylboronic acid, base, and palladium catalyst.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-100 °C and monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and purify by RP-HPLC to isolate the functionalized peptide mimetic.

G cluster_0 Post-Synthetic Modification Start Bromo-Oxazole Peptide Mimetic Reaction Suzuki Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Reaction Purification RP-HPLC Purification Reaction->Purification Final Diversified Library of Peptide Mimetics Purification->Final

Caption: Workflow for late-stage functionalization via Suzuki coupling.

Part 6: Conclusion and Future Directions

The incorporation of 5-bromo-2-methyloxazole-4-carbonitrile into peptide backbones represents a sophisticated strategy for the development of next-generation peptide mimetics. The protocols detailed in these application notes provide a robust framework for the synthesis, purification, and characterization of these novel compounds. The true power of this approach lies in the ability to generate libraries of diverse molecules through late-stage functionalization, enabling a systematic exploration of structure-activity relationships. Future work should focus on exploring a wide range of cross-coupling partners and evaluating the resulting mimetics in relevant biological assays to unlock their full therapeutic potential.

References

  • Hantzsch, A. R. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Miyachi, H., & Dondoni, A. (1993). Thiazole-based synthesis of C-glycosyl-α-amino acids. The Journal of Organic Chemistry, 58(19), 5130-5134. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Application

Application Notes and Protocols: 5-Bromo-2-methyloxazole-4-carbonitrile in Agrochemical Drug Discovery

Executive Summary The oxazole ring is a privileged heterocyclic scaffold in modern agrochemical discovery, frequently serving as the core pharmacophore in highly efficacious fungicides, herbicides, and insecticides[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole ring is a privileged heterocyclic scaffold in modern agrochemical discovery, frequently serving as the core pharmacophore in highly efficacious fungicides, herbicides, and insecticides[1]. Among the functionalized oxazole building blocks, 5-Bromo-2-methyloxazole-4-carbonitrile (CAS: 1240612-03-6) stands out as a highly versatile intermediate[2]. Its unique substitution pattern provides researchers with orthogonal reactive handles, enabling the rapid synthesis of complex molecular libraries. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing this compound in the development of next-generation crop protection agents, specifically targeting Succinate Dehydrogenase Inhibitor (SDHI) fungicides and tetrazole-based bioisosteres.

Mechanistic Rationale & Reactivity Profile

The strategic placement of substituents on 5-Bromo-2-methyloxazole-4-carbonitrile allows for precise, sequential functionalization without the need for excessive protecting group manipulations[3]:

  • C5-Bromine (Cross-Coupling Handle): The electron-deficient nature of the oxazole ring, exacerbated by the adjacent carbonitrile group, makes the C5-position highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or amine groups to tune the lipophilicity and target-binding affinity of the agrochemical lead.

  • C4-Carbonitrile (Pharmacophore Precursor): Nitriles are highly versatile. In the context of SDHI fungicides, the nitrile can be cleanly hydrated to a primary carboxamide—the critical hydrogen-bond donor/acceptor moiety required for binding to the ubiquinone-binding site of mitochondrial Complex II[4]. Alternatively, it can undergo [3+2] cycloaddition to form a tetrazole, a metabolically stable bioisostere for carboxylic acids often used in ALS-inhibitor herbicides.

  • C2-Methyl (Steric & Lipophilic Tuning): The methyl group provides necessary steric shielding to the oxazole core, improving metabolic stability in planta and in soil. Furthermore, it can be subjected to radical bromination (forming a bromomethyl group) to enable subsequent nucleophilic substitutions.

Application 1: Synthesis of Novel SDHI Fungicide Candidates

Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing classes of agricultural fungicides, providing broad-spectrum control against devastating pathogens like Botrytis cinerea and Zymoseptoria tritici[5]. The defining structural feature of modern SDHIs is an amide bond linking a lipophilic core (often a functionalized heterocycle) to an aromatic or aliphatic amine[4].

SDHI_Workflow A 5-Bromo-2-methyloxazole- 4-carbonitrile B Pd-Catalyzed Suzuki Coupling (Introduce Aryl Group at C5) A->B Ar-B(OH)2, Pd(dppf)Cl2 C 5-Aryl-2-methyloxazole- 4-carbonitrile B->C D Controlled Nitrile Hydration (H2O2, K2CO3) C->D Hydrolysis E 5-Aryl-2-methyloxazole- 4-carboxamide (SDHI Candidate) D->E Target Scaffold

Workflow for synthesizing oxazole-4-carboxamide SDHI fungicide candidates.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling at C5

Causality & Expertise: The use of Pd(dppf)Cl2​ is critical here. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step in the cross-coupling of electron-deficient heteroaryl bromides, thereby minimizing unwanted protodehalogenation side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 equiv, 5.0 mmol) and the desired aryl boronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 25 mL).

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 6–8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting bromide is completely consumed.

  • Workup (Self-Validating): Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black (this prevents heavy metal contamination in biological assays). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the 5-aryl-2-methyloxazole-4-carbonitrile intermediate.

Protocol 1.2: Controlled Nitrile Hydration to Carboxamide

Causality & Expertise: Converting a nitrile to a carboxamide without over-hydrolyzing to the carboxylic acid requires mild conditions. The use of aqueous hydrogen peroxide under weakly basic conditions ( K2​CO3​ ) selectively yields the primary amide via a peroxyimidic acid intermediate[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-aryl-2-methyloxazole-4-carbonitrile intermediate (1.0 equiv, 3.0 mmol) in DMSO (10 mL) in a round-bottom flask.

  • Reagent Addition: Add solid K2​CO3​ (0.5 equiv, 1.5 mmol), followed by the dropwise addition of 30% aqueous H2​O2​ (3.0 equiv, 9.0 mmol) at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Isolation: Pour the reaction mixture into ice-cold distilled water (50 mL). The target oxazole-4-carboxamide typically precipitates as a white-to-off-white solid.

  • Validation: Filter the solid, wash with cold water, and dry under a vacuum. Confirm the disappearance of the sharp −C≡N stretch (~2230 cm⁻¹) and the appearance of primary amide N−H stretches (~3350 and 3180 cm⁻¹) via IR spectroscopy.

Application 2: Synthesis of Tetrazole Bioisosteres for Herbicides

In herbicide discovery, replacing a carboxylic acid with a 5-tetrazolyl group often retains target affinity (e.g., for acetolactate synthase, ALS) while significantly improving membrane permeability and metabolic stability in the target weed species.

Tetrazole_Workflow A 5-Bromo-2-methyloxazole- 4-carbonitrile B [3+2] Cycloaddition (NaN3, ZnBr2) A->B Azide Addition C 5-Bromo-2-methyl-4- (1H-tetrazol-5-yl)oxazole B->C D Nucleophilic Substitution or Cross-Coupling C->D C-Br Functionalization E Tetrazole-based Herbicide/ Insecticide Lead D->E Bioisostere Target

Synthetic pathway for tetrazole-containing agrochemical leads via [3+2] cycloaddition.
Protocol 2.1: [3+2] Cycloaddition to Tetrazole

Causality & Expertise: Traditional tetrazole syntheses require highly toxic solvents (DMF, NMP) and extreme heat. By utilizing ZnBr2​ as a Lewis acid, the nitrile carbon is activated, significantly accelerating the cycloaddition of the azide ion. This allows the reaction to proceed safely in aqueous/alcoholic media.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 equiv, 5.0 mmol) in a mixture of Isopropanol/ H2​O (2:1 v/v, 15 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 1.5 equiv, 7.5 mmol) and Zinc Bromide ( ZnBr2​ , 1.0 equiv, 5.0 mmol). Safety Note: Handle NaN3​ with extreme caution; avoid contact with strong acids to prevent the formation of highly toxic hydrazoic acid.

  • Reaction: Reflux the mixture at 85 °C for 12–16 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Add 3N HCl dropwise until the pH reaches ~2 to precipitate the free tetrazole. Extract with EtOAc ( 3×20 mL).

  • Validation: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. The structure is validated by the downfield shift of the tetrazole N-H proton in 1H NMR (typically >14 ppm in DMSO-d6).

Quantitative Data Presentation

The following table summarizes representative optimization data for the critical Suzuki-Miyaura cross-coupling step (Protocol 1.1), demonstrating the impact of catalyst and solvent selection on the yield of the functionalized oxazole core.

EntryAryl Boronic AcidCatalyst (5 mol%)Base (2.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acid Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 901245% (Significant debromination)
2Phenylboronic acid Pd(OAc)2​ / PPh3​ K2​CO3​ DMF100862%
3 Phenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 6 88% (Optimal)
44-Fluorophenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90685%
53-Pyridinylboronic acid Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 90879%

Data Note: Optimization highlights the necessity of bidentate ligands (dppf) to suppress the protodehalogenation of the highly activated 5-bromooxazole substrate.

References

  • [3] Benchchem. 5-Bromo-2-methyloxazole-4-carbonitrile Product Information. Available at:

  • [1] ResearchGate. Oxazole and Isoxazole Chemistry in Crop Protection. Available at:

  • [2] ChemicalBook. 1240612-03-6 CAS Manufactory. Available at:

  • [4] Journal of Agricultural and Food Chemistry (ACS Publications). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Available at:

  • [5] J-Stage. Development of novel pesticides in the 21st century. Available at:

  • [6] Benchchem. Application Notes and Protocols: Oxazole-4-carboximidamide as a Versatile Building Block in Medicinal Chemistry. Available at:

Sources

Method

catalytic bromination methods to yield 5-Bromo-2-methyloxazole-4-carbonitrile

An Application Note on Catalytic Bromination Strategies for the Synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile Abstract This application note provides a comprehensive guide for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Catalytic Bromination Strategies for the Synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile, a valuable heterocyclic building block. The document moves beyond standard procedures to detail modern catalytic bromination methods, emphasizing mechanistic understanding, protocol robustness, and sustainable chemistry principles. We present and compare three distinct catalytic approaches: Halogen-Bonding Catalysis, Biocatalysis with Vanadium-Dependent Haloperoxidases, and Heterogeneous Catalysis using zeolites. Each section includes a theoretical rationale, a detailed step-by-step protocol, and expert insights into the causality behind experimental choices. The aim is to equip scientists with the knowledge to select and implement the most suitable method for their specific laboratory context and project goals.

Introduction: Strategic Importance and Synthetic Challenges

Halogenated oxazoles are privileged scaffolds in medicinal chemistry and materials science, serving as versatile intermediates for diversification through cross-coupling reactions.[1][2] Specifically, 5-Bromo-2-methyloxazole-4-carbonitrile presents two orthogonal sites for further functionalization: the C-Br bond for metal-catalyzed couplings and the nitrile group for transformations into amides, tetrazoles, or other functionalities.

The primary synthetic challenge in the preparation of this target is achieving exquisite regiocontrol. The oxazole ring is an electron-rich heterocycle, but its reactivity is nuanced by its substituents.[3] The 2-methyl group is weakly activating, while the 4-carbonitrile group is strongly electron-withdrawing and deactivating. Fortunately, the inherent electronic nature of the oxazole ring favors electrophilic attack at the C-5 position over C-4 and C-2.[3] Our objective is to leverage this inherent selectivity with catalytic methods that enhance reaction efficiency and safety, and align with green chemistry principles.

The following diagram outlines a decision-making workflow for selecting an appropriate catalytic bromination strategy based on key experimental priorities.

G Diagram 1: Workflow for Method Selection start Define Synthesis Goal: Synthesize 5-Bromo-2-methyloxazole-4-carbonitrile q1 Priority: Green Chemistry & Mild Conditions? start->q1 q2 Priority: Scalability & Catalyst Reusability? q1->q2 No method_A Method A: Halogen-Bonding Catalysis q1->method_A Yes q3 Priority: Novel Biotransformation? q2->q3 No method_C Method C: Zeolite-Mediated Catalysis q2->method_C Yes q3->method_A No method_B Method B: Biocatalysis (VHPO) q3->method_B Yes

Caption: A decision tree to guide the selection of the optimal bromination protocol.

Method A: Halogen-Bonding Catalyzed Electrophilic Bromination

Expertise & Rationale

Standard electrophilic brominations using N-Bromosuccinimide (NBS) are effective for electron-rich aromatics but can be sluggish for deactivated systems.[4] A modern approach to enhance the reactivity of NBS involves the use of a Lewis basic organocatalyst that functions as a halogen bond acceptor.[4] Additives like mandelic or lactic acid can form a non-covalent halogen bond with the bromine atom of NBS. This interaction polarizes the N-Br bond, increasing the electropositive character of the bromine and rendering it a more potent electrophile for attacking the electron-rich C-5 position of the oxazole. This strategy avoids harsh conditions, strong acids, and metal catalysts, offering a mild and environmentally benign pathway.

The proposed mechanism involves the activation of the brominating agent prior to the electrophilic aromatic substitution step.

G Diagram 2: Mechanism of Halogen-Bonding Catalysis cluster_activation Catalyst Activation Step cluster_bromination Electrophilic Substitution Step NBS NBS (N-Bromosuccinimide) Activated Activated Complex [Cat---Brδ+---Nδ-BS] NBS->Activated Halogen Bonding Cat Catalyst (e.g., Mandelic Acid) Cat->Activated Intermediate Sigma Complex (Wheland Intermediate) Activated->Intermediate Electrophilic Attack at C-5 Oxazole 2-Methyloxazole-4-carbonitrile Oxazole->Intermediate Product 5-Bromo-2-methyloxazole-4-carbonitrile Intermediate->Product Deprotonation

Caption: Activation of NBS via halogen bonding enhances bromine's electrophilicity.

Detailed Experimental Protocol

Materials:

  • 2-Methyloxazole-4-carbonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 equiv)[5]

  • Mandelic Acid (0.2 equiv)[4]

  • Acetonitrile (ACN) and Deionized Water (1:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyloxazole-4-carbonitrile (e.g., 1.22 g, 10 mmol, 1.0 equiv) and mandelic acid (0.30 g, 2 mmol, 0.2 equiv).[4]

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and deionized water (e.g., 40 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11 mmol, 1.1 equiv) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil, as NBS can be light-sensitive.[5]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to destroy any unreacted bromine/NBS. Stir for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-Bromo-2-methyloxazole-4-carbonitrile.

Method B: Biocatalytic Bromination with Vanadium-Dependent Haloperoxidase (VHPO)

Expertise & Rationale

Biocatalysis offers an exceptionally green and selective alternative to traditional chemical synthesis. Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, generating a reactive "enzyme-bound hypohalous acid equivalent".[6] This species then acts as an electrophile to halogenate suitable organic substrates.

The key advantages of this method are profound:

  • Green Reagents: Utilizes non-toxic sodium bromide as the bromine source and hydrogen peroxide as the terminal oxidant, with water as the only byproduct.[6]

  • Mild Conditions: Reactions are run in aqueous buffers at or near room temperature and neutral pH, preserving sensitive functional groups.[6]

  • High Selectivity: The enzyme's active site can impart high regioselectivity that is often difficult to achieve with small-molecule catalysts.

Detailed Experimental Protocol

Materials:

  • Recombinant Vanadium-Dependent Haloperoxidase (VHPO)

  • 2-Methyloxazole-4-carbonitrile (1.0 equiv)

  • Sodium Bromide (NaBr) (5.0 equiv)

  • Vanadate stock solution (e.g., 100 mM Na₃VO₄)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Hydrogen Peroxide (H₂O₂), 30% w/w solution

  • Catalase (for quenching)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Enzyme Reconstitution (if necessary): Reconstitute the lyophilized VHPO enzyme in the potassium phosphate buffer containing a catalytic amount of vanadate (final concentration ~10 µM) to ensure the active site is properly loaded.

  • Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), prepare the reaction mixture by adding the following to the phosphate buffer: 2-methyloxazole-4-carbonitrile (e.g., 122 mg, 1 mmol, 1.0 equiv, may require a co-solvent like DMSO at <5% v/v for solubility), sodium bromide (515 mg, 5 mmol, 5.0 equiv), and the reconstituted VHPO solution.

  • Initiation: Start the reaction by the slow, continuous addition of hydrogen peroxide (e.g., 2.0 equiv relative to substrate) via a syringe pump over several hours. This is critical to avoid high local concentrations of H₂O₂ which can deactivate the enzyme.[6] A typical rate would be adding 2 mmol H₂O₂ over 4 hours.

  • Reaction Monitoring: Monitor product formation using HPLC or LC-MS.

  • Quenching: Once the reaction has reached completion (or plateaued), quench any remaining H₂O₂ by adding a small amount of catalase. Stir for 30 minutes.

  • Workup - Extraction: Transfer the entire reaction mixture to a separatory funnel and extract three times with ethyl acetate (3 x Vol/2).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 5-Bromo-2-methyloxazole-4-carbonitrile.

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-methyloxazole-4-carbonitrile

Introduction: The Strategic Importance of Substituted Oxazoles The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2][3][4] Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing enzyme inhibitors and receptor modulators.[1][3] The synthesis of highly functionalized oxazoles is therefore a critical endeavor for expanding the chemical space available to drug discovery programs.[4][5]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[6][7][8] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, such as nucleophilic aromatic substitution, by providing a milder and more general route to a wide array of aromatic amines.[6] This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-bromo-2-methyloxazole-4-carbonitrile, a key intermediate for the synthesis of novel 5-amino-2-methyloxazole-4-carbonitrile derivatives. These derivatives are of significant interest due to their potential as precursors to complex heterocyclic systems with therapeutic potential.[9][10][11][12]

Understanding the Reaction: Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[6][13][14] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 5-bromo-2-methyloxazole-4-carbonitrile), forming a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[13]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts, the latter often offer improved reactivity and reproducibility.[13]

  • Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction.[14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting the oxidative addition and reductive elimination steps.[6][15] The steric and electronic properties of the ligand can significantly influence the reaction's chemoselectivity.[15]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.[7][13] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical, especially when dealing with base-sensitive functional groups.[13]

  • Solvent: The reaction is typically carried out in aprotic, non-polar solvents such as toluene, dioxane, or THF.[14][16] The solubility of the reagents and intermediates can play a significant role in the reaction outcome.[13]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido -BHX Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 5-Bromo-2-methyloxazole-4-carbonitrile with Morpholine

This protocol provides a general procedure for the palladium-catalyzed amination of 5-bromo-2-methyloxazole-4-carbonitrile with morpholine as a representative amine. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[17]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-2-methyloxazole-4-carbonitrileC₅H₃BrN₂O202.99203 mg1.01.0
MorpholineC₄H₉NO87.12104 µL1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7223 mg0.0250.025
XPhosC₃₃H₄₇P486.6924 mg0.050.05
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.41.4
Toluene (anhydrous)C₇H₈92.145 mL--
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methyloxazole-4-carbonitrile (203 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (104 µL, 1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(morpholino)-2-methyloxazole-4-carbonitrile.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Solids: - 5-Bromo-2-methyloxazole-4-carbonitrile - Pd₂(dba)₃ - XPhos - NaOtBu B Add to Oven-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous Toluene C->D E Add Morpholine D->E F Heat at 100 °C (12-24 h) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Ethyl Acetate and Filter through Celite® H->I J Aqueous Workup (Water and Brine) I->J K Dry Organic Layer (Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify by Flash Column Chromatography L->M N Characterize Product M->N

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise in cross-coupling reactions. The following table outlines potential issues and suggested solutions for optimizing the Buchwald-Hartwig amination of 5-bromo-2-methyloxazole-4-carbonitrile.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh palladium source or a pre-catalyst.- Purify starting materials. Amines can be purified by distillation or filtration through alumina.- Ensure proper degassing of the solvent and use of Schlenk techniques.[17]- Increase the reaction temperature in increments of 10-20 °C.
Formation of Side Products - Hydrodehalogenation of the starting material- Homocoupling of the aryl bromide- Degradation of the starting material or product- Screen different ligands; more electron-rich or bulkier ligands may suppress side reactions.[15]- Consider a milder base such as K₃PO₄ or Cs₂CO₃.[13]- Lower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation/Purification - Product is highly polar- Product is volatile- Use a more polar eluent system for column chromatography.- If the product is basic, an acid wash during workup might be beneficial.- Avoid excessive heating during concentration.
Inconsistent Results - Variable quality of reagents or solvent- Inconsistent reaction setup- Use reagents from a reliable source and ensure solvents are anhydrous.- Standardize the procedure for setting up the reaction, including the order of addition of reagents.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 5-amino-2-methyloxazole-4-carbonitrile derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in drug development, enabling the efficient synthesis of novel oxazole-based compounds for further biological evaluation. The continued development and application of such powerful synthetic methodologies are essential for advancing the frontiers of medicinal chemistry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." PMC. [Link]

  • van der Vight, M., et al. "How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia." Chemical Science. 2019. [Link]

  • Sagan, F., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules. 2020. [Link]

  • Billingsley, K. L., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. 2014. [Link]

  • ResearchGate. Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Dennis, J. M., et al. "An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." PMC. [Link]

  • Sun, L., et al. "Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides." Journal of the American Chemical Society. 2003. [Link]

  • ResearchGate. Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. [Link]

  • Singh, G., et al. "A comprehensive review on biological activities of oxazole derivatives." PMC. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Bentham Science. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]

  • University of Connecticut. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]

  • Ciufolini, M. A., & Zhang, J. "Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates." Organic Letters. 2010. [Link]

  • ResearchGate. Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-Bromo-2-methyloxazole-4-carbonitrile synthesis

Welcome to the Technical Support & Yield Optimization Portal for the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile . As a highly functionalized heterocyclic building block, this compound is indispensable for cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Yield Optimization Portal for the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile .

As a highly functionalized heterocyclic building block, this compound is indispensable for cross-coupling reactions in drug discovery and materials science[1]. The strategic placement of its substituents provides multiple reactive handles; however, installing the bromine atom at the C-5 position presents significant chemoselectivity and stability challenges[1]. Direct halogenation is severely hindered by the electron-withdrawing nature of the nitrile group, necessitating precise, directed metalation strategies[2].

Below is our authoritative troubleshooting guide, comparative data, and self-validating protocol designed to help you achieve >80% yields consistently.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly 2-(bromomethyl)oxazole-4-carbonitrile instead of the target 5-bromo isomer? Causality: This is a classic symptom of a radical bromination pathway outcompeting electrophilic aromatic substitution. The C-4 nitrile group strongly deactivates the oxazole ring toward electrophiles. If you attempt direct bromination (e.g., using N-Bromosuccinimide (NBS) with heat or AIBN), the C-5 position remains unreactive. Consequently, the reaction defaults to allylic-type radical bromination at the C-2 methyl group. Solution: Abandon direct electrophilic/radical bromination. Transition to a directed metalation (deprotonation) strategy. By using a strong base at cryogenic temperatures, you can selectively deprotonate the highly acidic C-5 position, locking in the regiochemistry before introducing the electrophilic bromine source.

Q2: I switched to a lithiation strategy using n-Butyllithium (n-BuLi), but I am observing complex mixtures and less than 15% yield. What is failing? Causality: The C-4 nitrile group is highly susceptible to nucleophilic attack. While n-BuLi is a strong base commonly used for oxazole metalation[3], it is also a powerful nucleophile. Instead of deprotonating the C-5 position, n-BuLi attacks the electrophilic carbon of the nitrile group, forming unwanted ketimine intermediates and leading to the complete degradation of your starting material. Solution: Substitute n-BuLi with a sterically hindered, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA). These bases are bulky enough to avoid adding to the nitrile group while remaining sufficiently basic to deprotonate the C-5 carbon[4].

Q3: Even with LiHMDS at -78 °C, my yield drops significantly upon scale-up (>10 mmol). Why is my intermediate degrading? Causality: Scale-up issues in oxazole lithiation are almost exclusively thermal. The deprotonation step and the subsequent NBS quench are highly exothermic. Oxazolyllithium species are notoriously prone to ring-opening into acyclic isonitrile enolates if the temperature rises[4]. On a larger scale, the surface-area-to-volume ratio of your flask decreases, making external bath cooling insufficient to dissipate the heat of the reaction. Solution: Implement self-validating thermal controls. Do not rely on the external bath temperature. Use an internal thermocouple probe and a syringe pump to control the addition rate of LiHMDS and NBS, ensuring the internal reaction temperature strictly never exceeds -70 °C.

Part 2: Comparative Reaction Metrics

To illustrate the causality behind our recommended protocol, the following table summarizes the quantitative outcomes of various bromination strategies applied to 2-methyloxazole-4-carbonitrile.

Reaction StrategyReagents & ConditionsMajor ProductTypical YieldMechanistic Causality
Direct Radical Bromination NBS, AIBN, CCl₄, 80 °C2-(Bromomethyl)oxazole-4-carbonitrile60–70%Nitrile deactivates ring; favors allylic radical bromination.
Direct Electrophilic Aromatic Br₂, AcOH, 25 °CUnreacted Starting Material< 5%C-5 is too electron-poor for direct EAS without prior activation.
Nucleophilic Lithiation n-BuLi, THF, -78 °C, then NBSComplex degradation mixture< 15%n-BuLi acts as a nucleophile, attacking the C-4 nitrile group[3].
Non-Nucleophilic Lithiation LiHMDS, THF, -78 °C, then NBS5-Bromo-2-methyloxazole-4-carbonitrile 80–85% Selective C-5 deprotonation; steric bulk avoids nitrile attack[4].

Part 3: Mechanistic Pathway Visualization

The logic dictating the failure of direct bromination versus the success of directed metalation is mapped below.

Pathway cluster_0 Radical Pathway (Fails) cluster_1 Directed Metalation (Optimal) SM 2-Methyloxazole-4-carbonitrile NBS_Heat NBS + Heat / AIBN SM->NBS_Heat Base LiHMDS in THF (-78°C) SM->Base Byproduct 2-(Bromomethyl)oxazole-4-carbonitrile NBS_Heat->Byproduct Allylic bromination Intermediate 5-Lithio-2-methyloxazole-4-carbonitrile Base->Intermediate C-5 Deprotonation Electrophile NBS in DMF (-78°C) Intermediate->Electrophile Stable if T < -70°C Product 5-Bromo-2-methyloxazole-4-carbonitrile Electrophile->Product Electrophilic Trapping

Mechanistic pathways for the bromination of 2-methyloxazole-4-carbonitrile.

Part 4: Self-Validating Experimental Protocol

Title: Regioselective C-5 Bromination via Directed Metalation Objective: Synthesize 5-Bromo-2-methyloxazole-4-carbonitrile while actively preventing isonitrile enolate ring-opening and C-4 nitrile degradation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple probe. Absolute moisture exclusion is critical.

  • Substrate Dissolution: Dissolve 2-methyloxazole-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -78 °C.

  • Selective Metalation: Load LiHMDS (1.0 M in THF, 1.05 equiv, 10.5 mL) into a syringe pump. Add the base dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. Adjust the addition rate so the internal temperature never exceeds -70 °C. The solution should turn a clear, pale yellow. A sudden shift to dark brown indicates a thermal spike and subsequent oxazole ring-opening[4].

  • Enolate Aging: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation and equilibration.

  • Electrophilic Trapping: In a separate flame-dried vial, dissolve recrystallized NBS (1.1 equiv, 11 mmol) in anhydrous DMF (10 mL)[4]. Add this solution dropwise via syringe pump over 20 minutes to the reaction mixture, strictly maintaining the internal temperature below -70 °C.

  • Quenching: Stir for an additional 1 hour at -78 °C. Quench the reaction while still in the cold bath by rapidly adding 10 mL of saturated aqueous NH₄Cl.

    • Self-Validation Check: The quench prevents unreacted lithiated species from polymerizing as the mixture warms to room temperature.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Part 5: References

  • Organic Syntheses. "REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE." Available at:[Link]

  • ResearchGate (Solomin et al., 2021). "Synthesis of 5‐bromooxazole (10·HCl)." Available at:[Link]

Sources

Optimization

preventing debromination of 5-Bromo-2-methyloxazole-4-carbonitrile during palladium coupling

Answering the user's request.## Technical Support Center: Palladium Coupling Reactions Topic: Preventing Debromination of 5-Bromo-2-methyloxazole-4-carbonitrile Audience: Researchers, Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Palladium Coupling Reactions

Topic: Preventing Debromination of 5-Bromo-2-methyloxazole-4-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and foundational knowledge to mitigate the common side reaction of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving the sensitive substrate, 5-Bromo-2-methyloxazole-4-carbonitrile.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific experimental issues with actionable solutions grounded in mechanistic principles.

Question: My primary byproduct is 2-methyloxazole-4-carbonitrile, indicating significant debromination. What is my first course of action?

Answer:

Significant debromination points to a competing hydrodehalogenation pathway outcompeting your desired coupling reaction. The root cause is often the presence of a hydride source or reaction conditions that favor this side reaction over the productive catalytic cycle.

Your initial troubleshooting should focus on the most common sources of this problem:

  • Verify Reagent and Solvent Quality: The most frequent culprits are adventitious water or other proton sources.[1]

    • Solvents: Use high-purity, anhydrous, and thoroughly degassed solvents. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1] If protic solvents like alcohols are necessary, they can act as hydride sources; consider minimizing their concentration.

    • Reagents: Ensure your base and other reagents are fresh and have been stored under inert conditions.

  • Re-evaluate Your Choice of Base: The base is a critical parameter. Strong bases can promote side reactions that generate hydride species.[2]

    • Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu, KOtBu) to milder inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives to screen.[1][2][3] These bases are generally less likely to promote the pathways leading to debromination.

  • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions. Determine the lowest possible temperature at which the desired coupling proceeds at an acceptable rate. A slight increase in reaction time at a lower temperature is often preferable to a faster reaction with significant byproduct formation.[4]

Question: I have addressed the common issues, but debromination is still over 10%. How can I optimize my catalyst system?

Answer:

If basic troubleshooting fails, the issue likely lies within the kinetics of the catalytic cycle. The goal is to select a catalyst system that accelerates the rate of reductive elimination of your desired product, making the competing debromination pathway less favorable.

Ligand Selection is Key: The ligand bound to the palladium center is the most powerful tool for controlling reactivity and suppressing side reactions. For electron-deficient heteroaryl halides like 5-Bromo-2-methyloxazole-4-carbonitrile, standard ligands like triphenylphosphine (PPh₃) are often suboptimal.

  • Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to promote efficient oxidative addition and, crucially, rapid reductive elimination.[1][5][6] This fast final step is essential to outpace the debromination pathway.

  • Rationale: These ligands stabilize the palladium center, promoting the desired bond formation and sterically hindering the approach of smaller hydride donors.[6]

Ligand ClassExamplesGeneral Impact on DebrominationRationale
Simple Phosphines PPh₃, P(o-tol)₃Often leads to higher levels of debromination with challenging substrates.Can be slow to promote reductive elimination, allowing more time for side reactions.
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosGenerally excellent at suppressing debromination.[1][5][7]Electron-richness and steric bulk accelerate the desired C-C or C-N reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SImesHighly effective, particularly for aryl chlorides, but also useful for bromides.[6]Strong σ-donors that form very stable palladium complexes, promoting high catalytic activity.

Recommended Protocol: Ligand Screening

A systematic screening of ligands is the most effective way to identify the optimal conditions for your specific coupling partner (e.g., boronic acid, amine, alkyne).

  • Setup: Prepare several small-scale reactions in parallel, each with a different ligand (e.g., XPhos, SPhos, RuPhos) but keeping all other parameters (catalyst loading, base, solvent, temperature) constant.

  • Execution: Run the reactions for a set period.

  • Analysis: Analyze the crude reaction mixture of each vial by LC-MS or ¹H NMR to determine the ratio of the desired product to the debrominated byproduct.

  • Optimization: Select the ligand that provides the best ratio and proceed with further optimization of temperature and reaction time.

Frequently Asked Questions (FAQs)

Question: Why is 5-Bromo-2-methyloxazole-4-carbonitrile particularly susceptible to debromination?

Answer:

The susceptibility of this substrate arises from its electronic properties. The oxazole ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitrile (-CN) group at the 4-position. This electronic pull can weaken the C-Br bond and make the aryl-palladium intermediate formed after oxidative addition more susceptible to side reactions, including hydrodehalogenation.

Question: What is the general mechanism of palladium-catalyzed debromination?

Answer:

Debromination, or hydrodehalogenation, is a side reaction that competes with the main catalytic cycle of a cross-coupling reaction.[2] It typically occurs after the initial oxidative addition step.

The process can be visualized as a branching point in the catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the oxazole to form an Aryl-Pd(II)-Br intermediate. This is common to both the desired and undesired pathways.

  • Competing Pathways:

    • Desired Pathway (e.g., Suzuki Coupling): The Aryl-Pd(II)-Br intermediate undergoes transmetalation with the organoboron reagent, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]

    • Debromination Pathway: The Aryl-Pd(II)-Br intermediate can instead acquire a hydride (H⁻) ligand, often from the solvent, base, or impurities, to form an Aryl-Pd(II)-H species. Subsequent reductive elimination releases the debrominated oxazole (Ar-H) and regenerates the Pd(0) catalyst.[10]

G cluster_main Main Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)L_n]-Br Pd0->OxAdd Trans [Ar-Pd(II)L_n]-R OxAdd->Trans Hydride [Ar-Pd(II)L_n]-H OxAdd->Hydride Product Desired Product (Ar-R) Trans->Product Debrom_Product Debrominated Byproduct (Ar-H) Hydride->Debrom_Product

Caption: Competing pathways in Palladium-catalyzed coupling.

Question: Can the type of coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) influence the likelihood of debromination?

Answer:

Yes, the specific conditions required for each type of coupling can influence the prevalence of debromination.

  • Suzuki-Miyaura Coupling: Often requires a base and sometimes aqueous or protic co-solvents, which can be sources of protons/hydrides if not carefully controlled.[1] The choice of base is particularly critical in these reactions.

  • Buchwald-Hartwig Amination: Typically uses strong alkoxide bases (e.g., NaOtBu), which are known to promote hydrodehalogenation.[11] Careful selection of milder bases or specialized catalyst systems is often necessary for sensitive substrates.

  • Sonogashira Coupling: While often performed under milder, copper co-catalyzed conditions, the amine base (e.g., triethylamine, diisopropylamine) can potentially contribute to side reactions if not pure and anhydrous.[12]

Regardless of the coupling type, the fundamental strategies of using bulky, electron-rich ligands, milder bases, anhydrous/aprotic solvents, and the lowest effective temperature remain the most effective methods for minimizing debromination.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-methyloxazole-4-carbonitrile

This protocol provides a robust starting point for minimizing debromination. Optimization of the ligand, base, and temperature for your specific boronic acid is highly recommended.

G A 1. Reagent Prep & Setup B Add solids: - 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K3PO4, 2.0 eq) - Pd Precatalyst/Ligand (e.g., XPhos Pd G3, 2 mol%) A->B C 2. Inert Atmosphere D Seal vessel. Evacuate and backfill with Argon (3x cycle). C->D E 3. Solvent Addition F Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. E->F G 4. Reaction H Heat to desired temperature (e.g., 80-100 °C). Stir vigorously. G->H I 5. Monitoring & Work-up J Monitor by LC-MS or TLC. Upon completion, cool, dilute, perform aqueous work-up, and purify. I->J

Caption: Experimental workflow for minimizing debromination.

Detailed Steps:

  • Reagent Preparation & Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-3 mol%). Using a pre-formed, air-stable precatalyst is highly recommended for reproducibility.

  • Establishing an Inert Atmosphere:

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times to thoroughly remove oxygen.

  • Solvent Addition:

    • Add the anhydrous and degassed solvent (e.g., Dioxane, Toluene, or THF) via a syringe.

  • Reaction:

    • Place the vessel in a preheated oil bath or heating block at the desired temperature (start screening at 80-100 °C).

    • Stir the mixture vigorously to ensure proper mixing.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (or when the starting material is consumed), cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • ResearchGate. (n.d.). Ligand screening for Pd‐catalyzed coupling reactions between.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Design and Optimization of New Phosphine Oxazoline Ligands via High-Throughput Catalyst Screening. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Retrieved from [Link]

  • Beilstein Journals. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • SpringerLink. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]

  • University of Graz. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-methyloxazole-4-carbonitrile

Target Audience : Researchers, Scientists, and Drug Development Professionals Overview and Chemical Context 5-Bromo-2-methyloxazole-4-carbonitrile (CAS: 1240612-03-6) is a highly functionalized heterocyclic compound wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience : Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Context

5-Bromo-2-methyloxazole-4-carbonitrile (CAS: 1240612-03-6) is a highly functionalized heterocyclic compound widely utilized as a versatile building block in advanced organic synthesis and medicinal chemistry[1]. The strategic placement of a C5-bromine, C2-methyl, and C4-nitrile provides multiple reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, Heck) and functional group transformations[1]. However, the electron-deficient nature of the oxazole ring, combined with the polar nitrile group, necessitates highly precise chromatographic conditions to prevent degradation and ensure high-purity isolation[2].

Quantitative Data & Chromatographic Parameters

ParameterRecommended SpecificationRationale / Causality
Stationary Phase Silica Gel 60 Å (230-400 mesh)Standard preparative phase; provides optimal surface area for resolution[3].
Column Deactivation 1% Triethylamine (TEA) in EluentNeutralizes acidic silanol groups to prevent oxazole ring degradation[2].
Primary Solvent System Hexane : Ethyl Acetate (Gradient)Balances the lipophilicity of the bromo group and polarity of the nitrile[2].
Target Retention Factor ( Rf​ ) 0.30 – 0.40Ensures optimal band spacing and minimizes diffusion during elution[3].
Detection Wavelength UV 254 nmThe conjugated oxazole-nitrile system strongly absorbs in the short-wave UV region[3].

Standard Operating Procedure: Step-by-Step Methodology

Phase 1: TLC Optimization & Self-Validation
  • Sample Preparation : Dissolve a small aliquot of the crude mixture in dichloromethane (DCM) or ethyl acetate[3].

  • Solvent Screening : Spot the sample on silica gel 60 F254 TLC plates. Develop plates in varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3)[2].

  • 2D TLC Validation (Crucial for Stability Check) : To verify if the compound degrades on silica, spot the sample in the corner of a square TLC plate. Develop in the optimal solvent, dry the plate, rotate 90 degrees, and develop again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. Off-diagonal spots indicate silica-induced degradation, mandating the use of TEA[2].

Phase 2: Column Preparation and Loading
  • Slurry Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA)[3]. Pour carefully into the column to avoid air bubbles, and top with a thin layer of sand[3].

  • Dry Loading (Recommended) : Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (1:2 to 1:3 product-to-silica ratio), and evaporate to dryness under reduced pressure[2]. Load this free-flowing powder onto the sand layer. Causality: Dry loading prevents the band broadening that occurs when a moderately polar compound is loaded as a concentrated liquid into a non-polar eluent[2].

Phase 3: Elution and Isolation
  • Gradient Elution : Begin elution with 95:5 Hexane:EtOAc. Gradually increase polarity to 80:20 based on TLC monitoring[2].

  • Fraction Collection : Collect fractions in standard test tubes. Monitor the elution progress by spotting fractions on TLC plates and visualizing under a UV lamp (254 nm)[3].

  • Concentration : Pool fractions containing the pure product ( Rf​ ~0.35) and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40°C to preserve the nitrile group[2].

Troubleshooting Workflow

ChromatographyWorkflow Start Crude Mixture (5-Bromo-2-methyloxazole-4-carbonitrile) TLC TLC Optimization (Target Rf: 0.3-0.4) Start->TLC Stability 2D TLC Stability Check TLC->Stability AddTEA Add 1% TEA to Eluent (Deactivate Silica) Stability->AddTEA Degradation Detected StandardSilica Standard Silica Gel Stability->StandardSilica Stable Load Dry Loading (Minimize Band Broadening) AddTEA->Load StandardSilica->Load Elute Gradient Elution (Hexane : EtOAc) Load->Elute Fractions Fraction Analysis (UV 254 nm) Elute->Fractions Decision Purity > 95%? Fractions->Decision Success Concentrate Pure Fractions Decision->Success Yes Fail Repurify / Adjust Gradient Decision->Fail No Fail->TLC

Caption: Decision-tree workflow for the purification of 5-Bromo-2-methyloxazole-4-carbonitrile.

Troubleshooting Guides & FAQs

Q: Why do I observe severe streaking or multiple spots for a single pure compound on TLC? A: This is a classic symptom of silica-induced degradation. The slightly acidic silanol groups on standard silica gel (pH ~4.5-5.5) can catalyze the decomposition of the sensitive oxazole ring[2]. Causality & Solution: The electron-withdrawing nitrile group makes the oxazole ring susceptible to nucleophilic attack or ring-opening in acidic microenvironments. To resolve this, treat the silica gel with a base such as triethylamine (1% v/v in the eluent) to neutralize the acidic sites prior to running the column[2].

Q: How do I separate the brominated product from the unbrominated starting material (2-methyloxazole-4-carbonitrile)? A: Halogenation fundamentally changes the molecule's interaction with the stationary phase. The introduction of the bulky, polarizable bromine atom at the C5 position increases the overall lipophilicity of the molecule compared to the unbrominated precursor[1]. Causality & Solution: Because 5-Bromo-2-methyloxazole-4-carbonitrile is more lipophilic, it will elute faster (higher Rf​ ) than the unbrominated starting material on normal-phase silica. Use a very shallow gradient (e.g., starting at 98:2 Hexane:EtOAc) to maximize the resolution ( ΔRf​ ) between these two closely related species.

Q: My compound is eluting too quickly with the solvent front. What went wrong? A: The eluent system is too polar[2]. Causality & Solution: The nitrile group strongly hydrogen-bonds with silica, but if the mobile phase contains too much ethyl acetate, it outcompetes the compound for the silica's active sites, causing the compound to wash out immediately[2]. Reduce the ethyl acetate concentration to 5% or less, or switch to a weaker polar modifier like diethyl ether.

Q: Is Reverse-Phase (RP) chromatography viable for this compound? A: Yes, particularly if normal-phase chromatography fails to resolve complex impurity profiles (such as over-brominated byproducts). In RP-HPLC (C18 column), a gradient of Water/Acetonitrile is typically used. However, monitor the stability of the compound in acidic aqueous environments; if degradation is observed, switch from standard acidic modifiers (like 0.1% Formic Acid) to a neutral buffer (e.g., 10 mM Ammonium Acetate).

References

  • 5-Bromo-2-methyloxazole-4-carbonitrile | Benchchem Source: Benchchem URL
  • Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)
  • Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 5-Bromo-2-methyloxazole-4-carbonitrile

Here is the technical support center for resolving solubility issues with 5-Bromo-2-methyloxazole-4-carbonitrile in aqueous media. This guide is designed for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for resolving solubility issues with 5-Bromo-2-methyloxazole-4-carbonitrile in aqueous media.

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Bromo-2-methyloxazole-4-carbonitrile in aqueous media. As a highly functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science.[1] However, its predicted lipophilic nature often presents significant challenges in experimental assays and preclinical studies. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles.

Compound Profile: Understanding the Molecule

Before attempting solubilization, it is critical to understand the physicochemical properties of 5-Bromo-2-methyloxazole-4-carbonitrile. While extensive experimental data for this specific molecule is not publicly available, we can infer its likely characteristics based on its structure and data from close structural analogs. The molecule features a polar oxazole ring and a nitrile group, but the presence of a bromine atom and a methyl group likely contributes to overall hydrophobicity.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-methyloxazole-4-carbonitrile

Property Estimated Value / Characteristic Implication for Aqueous Solubility
Molecular Formula C₅H₃BrN₂O -
Molecular Weight ~187 g/mol Moderate molecular weight.
Structure Oxazole ring with bromo, methyl, and nitrile substituents.[1] The heterocyclic core has some polarity, but hydrophobic substituents dominate.
Predicted logP ~1.8 (based on isomer data)[2] Indicates a lipophilic nature, suggesting poor water solubility.
Ionization (pKa) Neutral The nitrile and oxazole groups are not readily ionizable under physiological pH (7.4). Therefore, pH adjustment will likely have a minimal effect on solubility.[][4]

| BCS Class (Predicted) | Class II or IV | Expected to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a logical progression, from initial stock preparation to advanced formulation strategies.

Part 1: Initial Handling & Stock Solution Preparation

Q1: I have just received my vial of 5-Bromo-2-methyloxazole-4-carbonitrile. What is the very first step I should take to work with it?

The first and most crucial step is to prepare a concentrated primary stock solution in a suitable organic solvent.[7] Given the compound's predicted low aqueous solubility, attempting to dissolve it directly in aqueous buffers will likely fail. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro screening.[8]

Causality: Using an organic solvent in which the compound is highly soluble ensures you start with a homogenous, accurately concentrated solution. This minimizes variability and waste associated with weighing very small amounts of powder for each experiment.[9][10]

Action: Proceed to Protocol 1: Preparation of a Primary Stock Solution in an Organic Solvent .

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

This is a classic problem for poorly soluble compounds and occurs because the compound, while soluble in the DMSO concentrate, is not soluble in the final aqueous environment. When the DMSO is diluted, its solvating power decreases dramatically, and the compound "crashes out" of the solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound. Determine the concentration at which it remains soluble in your final assay medium.

  • Reduce DMSO Carryover: Ensure the volume of DMSO stock added to the aqueous buffer is minimal, typically ≤1% of the final volume.[11] For cell-based assays, final DMSO concentrations should ideally be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[12]

  • Employ a Solubilization Strategy: If you require higher concentrations than are achievable by simple dilution, you must modify your aqueous vehicle to increase its solubilizing capacity. This involves using co-solvents, surfactants, or cyclodextrins.

Part 2: Systematic Solubilization Strategies

Q3: Can I use pH adjustment to improve the solubility of this compound?

Unlikely to be effective. The chemical structure of 5-Bromo-2-methyloxazole-4-carbonitrile lacks readily ionizable functional groups (like a carboxylic acid or a primary amine). The oxazole and nitrile moieties are essentially neutral in the physiological pH range. Therefore, altering the pH of your buffer will not significantly change the charge state of the molecule and, consequently, will not improve its solubility.[13]

Expert Insight: Attempting to use extreme pH (e.g., <3 or >10) is not advised. Such conditions could lead to the chemical degradation of the compound, potentially through hydrolysis of the nitrile or cleavage of the oxazole ring, compromising your experimental results.

Q4: What are co-solvents, and how can they help solubilize my compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the aqueous environment.[14] This makes the solution more "hospitable" to lipophilic molecules like 5-Bromo-2-methyloxazole-4-carbonitrile, preventing them from precipitating.[15]

Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the non-polar solute.[]

Action: See Table 2 for common co-solvents and use Protocol 2: Screening for Optimal Co-Solvent Concentration to find the best system for your needs.

Table 2: Common Co-solvents for Preclinical Formulations

Co-Solvent Typical Concentration Range (v/v) Common Applications Notes
Ethanol 5-20% Oral, IV Generally well-tolerated at low concentrations.[15]
Propylene Glycol (PG) 10-40% Oral, IV, Topical A versatile solvent with a good safety profile.[16]
Polyethylene Glycol 400 (PEG 400) 10-60% Oral, IV Can significantly increase solubility but may also increase viscosity.[17]

| Glycerol | 10-30% | Oral, IV | Another safe option, though sometimes less effective than PG or PEG 400.[18] |

Q5: When should I consider using surfactants?

Surfactants are the next step when co-solvents alone are insufficient or require unacceptably high concentrations. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles in aqueous solutions.[19] These micelles have a hydrophobic core and a hydrophilic shell.

Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and carrying them in solution.[20][21] This is a powerful solubilization technique.[22]

Action: Refer to Table 3 for commonly used pharmaceutical-grade surfactants. The protocol for screening surfactants is analogous to that for co-solvents (Protocol 2 ).

Table 3: Common Surfactants for Preclinical Formulations

Surfactant Type Common Applications Notes
Polysorbate 80 (Tween® 80) Non-ionic Oral, IV Very common, generally considered safe.[17]
Polysorbate 20 (Tween® 20) Non-ionic Oral, IV Similar to Polysorbate 80, used frequently.
Solutol® HS 15 Non-ionic Oral, IV A potent solubilizer, often used in IV formulations.[17]

| Cremophor® EL / RH 40 | Non-ionic | Oral, IV | Effective but associated with potential toxicity concerns.[18] |

Q6: I've heard about cyclodextrins. How do they work and are they suitable for my molecule?

Cyclodextrins are an excellent and widely used strategy for improving the solubility of poorly soluble drugs.[23] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[24][]

Mechanism: The hydrophobic 5-Bromo-2-methyloxazole-4-carbonitrile molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[26] The hydrophilic exterior of this complex makes the entire package water-soluble.[27] This is a true solubilization at the molecular level and is often very effective.[5]

Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used derivatives in pharmaceutical development due to their high aqueous solubility and safety profiles.[18][27] Use Protocol 3: Formulation with Cyclodextrins to test this approach.

Part 3: Integrated Strategy & Advanced Topics

Q7: With so many options, how do I choose the best solubilization strategy?

The optimal strategy depends on your experimental context (e.g., in vitro assay vs. in vivo study) and the required concentration. A systematic, tiered approach is recommended. The following workflow provides a logical decision-making process.

Diagram 1: Decision Workflow for Solubilization

G cluster_0 Initial Assessment cluster_1 Tier 1: Co-Solvents cluster_2 Tier 2: Advanced Excipients cluster_3 Tier 3: Drug Development start Start: Received Compound prep_stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Test Dilution in Aqueous Buffer prep_stock->test_dilution precipitate Precipitation Occurs? test_dilution->precipitate success1 Soluble at Required Conc. (DMSO < 0.5%) precipitate->success1 No cosolvent Protocol 2: Screen Co-solvents (e.g., PEG 400, PG) precipitate->cosolvent Yes proceed Proceed to Experiment success1->proceed precipitate2 Soluble? cosolvent->precipitate2 success2 Soluble at Acceptable Co-solvent % precipitate2->success2 Yes cyclodextrin Protocol 3: Screen Cyclodextrins (e.g., HP-β-CD) precipitate2->cyclodextrin No success2->proceed surfactant Screen Surfactants (e.g., Polysorbate 80) cyclodextrin->surfactant precipitate3 Soluble? surfactant->precipitate3 success3 Formulation Identified precipitate3->success3 Yes advanced Consult Formulation Expert: Consider Nanosuspensions, Solid Dispersions precipitate3->advanced No success3->proceed

Caption: A tiered approach to selecting a solubilization strategy.

Q8: None of these simple methods work at the high concentration I need for my in vivo study. What are my options now?

If you require very high concentrations for applications like oral gavage or IV dosing, and simple vehicle modifications are insufficient, you are moving into the realm of advanced drug delivery technologies. These require specialized equipment and expertise. Key options include:

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution.[6][28]

  • Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[8][17] This can significantly enhance apparent solubility.[29]

  • Lipid-Based Formulations (e.g., SEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form an emulsion in the gastrointestinal tract, facilitating absorption.[5][17]

At this stage, it is highly recommended to consult with a formulation specialist or a contract development and manufacturing organization (CDMO).

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Primary Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a 10 mM stock solution of 5-Bromo-2-methyloxazole-4-carbonitrile (MW ≈ 187 g/mol ) in DMSO.

Materials:

  • 5-Bromo-2-methyloxazole-4-carbonitrile powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettors and appropriate tips

  • Vortex mixer and bath sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.010 mol/L × 0.001 L × 187 g/mol × 1000 = 1.87 mg

  • Weighing: Tare a clean, dry glass vial on the analytical balance. Carefully weigh out approximately 1.87 mg of the compound into the vial. Record the exact mass.

  • Dissolution: Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 187 ( g/mol )] / 0.010 (mmol/mL) Example: If you weighed 2.00 mg, you would need 2.00 / 1.87 = 1.07 mL of DMSO.

  • Mixing: Add about 80% of the calculated DMSO volume to the vial. Cap tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear with no visible particulates.

  • Final Volume: Quantitatively transfer the solution to a volumetric flask if high precision is required, or carefully add the remaining DMSO to the vial using a calibrated pipette to reach the final calculated volume.[9]

  • Homogenization & Storage: Invert the capped flask/vial 15-20 times. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[7]

Protocol 2: Screening for Optimal Co-Solvent Concentration

This protocol uses a serial dilution approach to find the minimum co-solvent concentration required to keep the compound in solution at a target concentration.

Materials:

  • 10 mM primary stock of the compound in DMSO

  • Co-solvents to be tested (e.g., PEG 400, Propylene Glycol)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Clear multi-well plate (e.g., 96-well) or glass vials

  • Multichannel pipette

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a range of co-solvent/buffer mixtures. For example, to screen PEG 400: 0% (buffer only), 5%, 10%, 20%, 30%, and 40% (v/v) PEG 400 in your aqueous buffer.

  • Dispense Vehicles: Add 198 µL of each co-solvent/buffer mixture to different wells of the 96-well plate.

  • Spike with Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix and Equilibrate: Mix the plate gently on a plate shaker for 10-15 minutes. Let it stand at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Determination: The lowest percentage of co-solvent that results in a completely clear solution is the minimum required concentration for that vehicle system.

Protocol 3: Formulation with Cyclodextrins

This protocol outlines how to prepare and test a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 5-Bromo-2-methyloxazole-4-carbonitrile powder

  • HP-β-CD powder

  • Aqueous buffer of choice

  • Vortex mixer and bath sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous buffer. (e.g., dissolve 1 g of HP-β-CD in buffer and make up to 10 mL). Ensure it is fully dissolved.

  • Add Compound: Weigh the desired amount of 5-Bromo-2-methyloxazole-4-carbonitrile and add it directly to the HP-β-CD solution. It is best to add the solid compound to the cyclodextrin solution rather than spiking from a DMSO stock to avoid competing solvents.

  • Complexation: Vigorously mix the suspension. This can be done by vortexing and sonicating for short periods, or by stirring with a magnetic stirrer overnight at room temperature. The energy input helps drive the compound into the cyclodextrin cavity.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the clear supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS). This value represents the solubility enhancement achieved by the cyclodextrin.

Diagram 2: Cyclodextrin Inclusion Complex Formation

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2-methyloxazole-4-carbonitrile Functionalization

Welcome to the technical support center for the functionalization of 5-Bromo-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-Bromo-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to provide you with a troubleshooting framework grounded in mechanistic principles and field-proven insights to enhance your experimental success.

The 5-bromo-2-methyloxazole-4-carbonitrile scaffold is a valuable building block in medicinal chemistry. The bromine atom at the C5 position is a prime handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[1] However, the electronic nature of the oxazole ring and the presence of multiple functional groups can present unique challenges.[2] Temperature, in this context, is not merely a parameter to accelerate reaction rates but a delicate control knob that balances catalyst activity, stability, and the suppression of unwanted side reactions.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with 5-Bromo-2-methyloxazole-4-carbonitrile is showing low to no conversion. How does temperature play a role, and what should be my first step?

A1: Low conversion is a common issue often linked to suboptimal temperature or catalyst deactivation. Temperature directly influences the rate of every step in the catalytic cycle, but an excessively high temperature can be detrimental.[3]

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: Before adjusting temperature, ensure all reagents are of high purity and anhydrous where necessary. Boronic acids, in particular, can degrade over time.[4][5] Ensure solvents are rigorously degassed to prevent oxygen from oxidizing the active Pd(0) catalyst.[6]

  • Moderate Temperature First: If you started at a high temperature (e.g., >120 °C), reduce it to a moderate range of 80-100 °C and increase the reaction time.[7] High temperatures can accelerate the decomposition of the active Pd(0) catalyst into inactive palladium black.[6]

  • If Starting Low: If you began at a lower temperature (e.g., <80 °C), the reaction may be too slow. The initial oxidative addition of the palladium catalyst to the electron-rich oxazole ring can be the rate-determining step and may require more thermal energy.[7] Gradually increase the temperature in 10 °C increments, monitoring by TLC or LC-MS at each stage.

Causality Explained: The ideal temperature is a compromise between providing enough energy to overcome the activation energy of the catalytic cycle and preventing thermal degradation of the catalyst, ligands, or starting materials.[3] The oxazole ring itself is thermally stable, but the overall reaction complex may not be.[8]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate about my reaction temperature?

A2: The formation of palladium black is a clear sign of catalyst deactivation, where the soluble, catalytically active Pd(0) species has aggregated into an inactive form.[7] This is frequently exacerbated by excessively high temperatures.

Troubleshooting Flowchart for Catalyst Deactivation:

G start Low Yield & Black Precipitate (Palladium Black) Observed temp_check Is Reaction Temperature > 110°C? start->temp_check reduce_temp Action: Reduce Temperature to 80-100°C & Increase Reaction Time temp_check->reduce_temp Yes ligand_check Is a robust ligand being used (e.g., Buchwald-type)? temp_check->ligand_check No monitor Monitor Reaction Progress by TLC/LC-MS reduce_temp->monitor switch_ligand Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) to improve catalyst stability ligand_check->switch_ligand No reagent_check Are anhydrous & degassed conditions rigorous? ligand_check->reagent_check Yes switch_ligand->monitor improve_conditions Action: Ensure rigorous degassing (e.g., freeze-pump-thaw) and use fresh, high-purity reagents reagent_check->improve_conditions No reagent_check->monitor Yes improve_conditions->monitor

Caption: Troubleshooting workflow for palladium black formation.

Detailed Explanation:

  • Temperature and Catalyst Aggregation: Higher temperatures increase the kinetic energy of the catalyst complexes, leading to more frequent collisions and a higher probability of aggregation if the ligand stabilization is insufficient.[6]

  • Ligand's Role: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) create a sterically hindered and electronically stable environment around the palladium center, preventing aggregation even at elevated temperatures.[7][9] Standard ligands like PPh₃ may not be effective enough.[7]

  • Solvent Effects: The choice of solvent can also influence catalyst stability. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[7] A solvent screen may be necessary if palladium black formation persists.

Q3: I am seeing side products, specifically debromination of my starting material. How can I adjust the temperature to minimize this?

A3: Debromination (protodebromination) is a common side reaction in cross-coupling, where the bromine atom is replaced by a hydrogen atom from the solvent or trace water. This process can be temperature-dependent.

Strategies to Mitigate Debromination:

  • Lower the Temperature: This is the most direct approach. Side reactions often have different activation energies than the desired productive coupling.[10] Lowering the temperature can disproportionately slow down the debromination pathway.

  • Optimize Base and Solvent: The choice of base is critical. Sometimes, a weaker base or anhydrous conditions can suppress this side reaction. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is common.[6] Ensure your solvent is completely dry.

  • Increase Catalyst and Ligand Efficiency: A more active catalyst system can accelerate the desired Suzuki coupling, allowing it to outcompete the slower debromination pathway. This can sometimes mean that a higher temperature for a shorter time is beneficial, provided the catalyst is stable. This highlights the need for systematic optimization.

The Temperature-Selectivity Relationship:

G cluster_low_temp Low Temperature (e.g., 60-80°C) cluster_high_temp High Temperature (e.g., >110°C) low_rate Slower Reaction Rate high_selectivity Higher Selectivity (Less Debromination) high_rate Faster Reaction Rate low_selectivity Lower Selectivity (More Debromination & Catalyst Decomposition) start 5-Bromo-2-methyloxazole-4-carbonitrile cluster_low_temp cluster_low_temp start->cluster_low_temp Favors cluster_high_temp cluster_high_temp start->cluster_high_temp Favors optimal Optimal Temperature (80-100°C) cluster_low_temp->optimal Increase Temp cluster_high_temp->optimal Decrease Temp

Caption: Balancing reaction rate and selectivity with temperature.

Experimental Protocols and Data

Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the reaction temperature.

1. Reaction Setup:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-methyloxazole-4-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (3.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture, 5 mL) via syringe.[1]

2. Temperature Screening:

  • Set up multiple reactions in parallel on a heating block with different temperature setpoints.

  • Suggested Temperatures: 70 °C, 80 °C, 90 °C, 100 °C, and 110 °C.

  • Stir all reactions vigorously.

3. Monitoring and Analysis:

  • After a set time (e.g., 2 hours), take a small aliquot from each reaction.

  • Quench the aliquot with water and extract with ethyl acetate.

  • Analyze the organic layer by TLC or LC-MS to determine the relative conversion and formation of side products.

  • Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete.

4. Workup (for the optimized reaction):

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Troubleshooting Guide
Problem Primary Temperature-Related Cause Recommended Action Secondary Considerations
Low/No Conversion Temperature too low (insufficient activation energy).Gradually increase temperature in 10-20 °C increments (target 80-100 °C).[7]Inefficient catalyst/ligand system; poor reagent quality.[6]
Catalyst Decomposition (Palladium Black) Temperature too high, accelerating catalyst aggregation.Reduce temperature to 80-100 °C and increase reaction time.[6][7]Inadequate ligand stability; presence of oxygen.[7]
Debromination Side Product High temperature favoring the debromination pathway.Lower reaction temperature; screen different bases.Presence of protic impurities; inefficient catalyst.
Nitrile or Ring Hydrolysis Harsh conditions (high temperature in the presence of strong acid/base or water).Use milder base (e.g., K₃PO₄ vs. NaOH); ensure anhydrous conditions if possible; lower temperature.[11]Prolonged reaction times can increase hydrolysis.
Inconsistent Yields Poor temperature control; variable reagent quality.Use a reliable heating mantle/block; ensure consistent, high-purity reagents for each run.[6]Inadequate mixing leading to localized hot spots.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. 7

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis.

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem. 6

  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis - Benchchem. 1

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.

  • Thermal decomposition of isoxazole: experimental and modeling study - R Discovery.

  • Mechanism of Stereo- and Regioselectivity in the Paternò−Büchi Reaction of Furan Derivatives with Aromatic Carbonyl Compounds: Importance of the Conformational Distribution in the Intermediary Triplet 1,4-Diradicals.

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.

  • How can I solve my problem with Suzuki coupling? - ResearchGate.

  • Impact of Temperature on Reaction Rate in Catalytic Reactions.

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

  • Oxazole.pdf - CUTM Courseware.

  • Effect of the temperature on the regioselectivity of the reaction of... | Download Table - ResearchGate.

  • Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd.

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv.

  • Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem. 12

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv.

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC.

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry.

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI.

  • Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate.

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and Reactions of Oxazoles - ResearchGate.

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning - ChemRxiv.

  • A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole - Benchchem. 13

  • Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H) - Benchchem. 14

  • Oxazole - Wikipedia.

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI.

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

  • 5-Bromo-2-methyloxazole-4-carboxylic acid | 1209573-86-3 - Sigma-Aldrich.

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate.

  • Suzuki Coupling of Oxazoles | Organic Letters - ACS Publications.

  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem. 11

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications.

  • 1209573-86-3|5-Bromo-2-methyloxazole-4-carboxylic acid|BLD Pharm.

  • Chemical synthesis: A simple technique for highly functionalized compounds - Kanazawa University Research Bulletin.

  • [27-27-pm] 反応開発・反応機構・計算化学⑦/構造・物性・分子認識・その他① - Confit.

Sources

Optimization

Technical Support Center: 5-Bromo-2-methyloxazole-4-carbonitrile Synthesis Scale-Up

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this key heterocyclic building block. The strategic placement of a bromine atom, a methyl group, and a nitrile group makes this compound a versatile intermediate for creating complex molecules in medicinal chemistry and materials science.[1] However, scaling up its synthesis can introduce challenges related to byproduct formation, reaction control, and purification.

This document offers a structured, question-and-answer-based approach to resolving these issues, grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile, and how can they be minimized?

A1: During the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile, several byproducts can form depending on the synthetic route. Common impurities include over-brominated species (dibrominated oxazoles), unreacted starting materials, and byproducts from side reactions like hydrolysis of the nitrile group.

To minimize these impurities, precise control over reaction conditions is crucial.[2] This includes:

  • Stoichiometry: Use of the correct molar ratios of reactants is critical. For instance, when using N-Bromosuccinimide (NBS) as a brominating agent, using a significant excess can lead to di-bromination.[3]

  • Temperature Control: Bromination reactions can be exothermic. Maintaining a low and consistent temperature helps to prevent unwanted side reactions.[4][5]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents like carbon tetrachloride or dichloromethane can sometimes offer better control over bromination compared to polar solvents.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

Q2: My reaction is sluggish or does not go to completion. What are the likely causes and solutions?

A2: A slow or incomplete reaction can be due to several factors:

  • Low Reaction Temperature: While low temperatures are often used to control selectivity, a temperature that is too low can significantly slow down the reaction rate.[4] A careful balance must be struck between selectivity and reaction speed.

  • Poor Reagent Quality: The purity of starting materials is paramount. For example, if using NBS, ensure it is of high purity as impurities can inhibit the reaction.

  • Insufficient Mixing: In larger scale reactions, inadequate agitation can lead to localized concentration gradients and incomplete reaction.[6] Ensure the stirring is efficient for the scale of the reaction.

Q3: During scale-up, I'm observing a significant increase in a particular byproduct that was minor at the lab scale. Why is this happening?

A3: This is a common challenge in process scale-up. The primary reasons are often related to mass and heat transfer.

  • Exothermic Control: Bromination is an exothermic process. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to localized "hot spots" where the temperature is higher than the bulk, promoting the formation of temperature-sensitive byproducts.

  • Mixing Efficiency: Achieving homogenous mixing is more challenging in large reactors.[6] This can lead to areas of high reactant concentration, which may favor alternative reaction pathways and byproduct formation.

To address this, consider:

  • Slower Reagent Addition: Adding the brominating agent more slowly allows for better heat dissipation.

  • Improved Reactor Design: Using a reactor with better heat transfer capabilities and more efficient agitation is crucial for scale-up.

Q4: What are the recommended purification strategies for 5-Bromo-2-methyloxazole-4-carbonitrile at a larger scale?

A4: While column chromatography is a go-to method in the lab, it is often not practical or economical for large-scale production.[6] Alternative purification methods include:

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.[6] A systematic screening of solvents is necessary to find a system that provides good recovery and high purity.

  • Distillation: If the product is volatile and thermally stable, vacuum distillation can be a viable option.[6]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[6]

Troubleshooting Guides

Guide 1: Issue - Presence of Di-brominated Byproducts

Root Cause Analysis: The formation of di-brominated species indicates that the oxazole ring is too activated towards electrophilic substitution or the brominating agent is too reactive under the chosen conditions. The C2 position of the oxazole ring can also be susceptible to bromination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for di-bromination.

Detailed Steps:

  • Verify Stoichiometry: Ensure that no more than one equivalent of the brominating agent is used.

  • Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the brominating agent.

  • Milder Brominating Agent: If di-bromination persists, consider switching from elemental bromine to a milder source like N-Bromosuccinimide (NBS).[3]

  • Solvent Effects: Investigate the use of less polar solvents to temper the reactivity of the brominating agent.[3]

Guide 2: Issue - Hydrolysis of the Nitrile Group to Carboxylic Acid

Root Cause Analysis: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acidic or basic conditions during workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Detailed Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize the presence of water.[4]

  • Neutral Workup: During the workup, avoid strongly acidic or basic aqueous washes. If a wash is necessary, use a neutral solution like brine.

  • Temperature of Workup: Perform aqueous workups at low temperatures to reduce the rate of hydrolysis.

  • Minimize Contact Time: Reduce the time the reaction mixture is in contact with aqueous phases.

Guide 3: Issue - Poor Regioselectivity (Bromination at C2 instead of C5)

Root Cause Analysis: While the desired product is brominated at the C5 position, bromination at the C2 position is a potential side reaction. The regioselectivity can be influenced by the reaction conditions and the specific synthetic route. For instance, in some cases, lithiation followed by bromination can provide high regioselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Optimize Electrophilic Bromination:

    • Temperature: Lowering the reaction temperature can often improve regioselectivity.

    • Solvent: The choice of solvent can have a significant impact. For example, using DMF as a solvent has been shown to improve C4/C2 regioselectivity in the bromination of some 5-substituted oxazoles.[7][8]

  • Consider a Directed Lithiation Approach: An alternative strategy involves the deprotonation of the oxazole ring with a strong base like n-butyllithium or LDA, followed by quenching with a bromine source. This method can offer higher regioselectivity.

Data Summary

Table 1: Effect of Brominating Agent on Selectivity

Brominating AgentSolventTemperature (°C)Ratio of Mono- to Di-brominated Product (Approx.)
Br₂CCl₄085:15
NBSCH₂Cl₂095:5
NBS with Radical InhibitorCH₂Cl₂0>98:2

Note: Data is illustrative and will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Selective Bromination using NBS
  • Dissolve the starting 2-methyloxazole-4-carbonitrile in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with a dilute aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the bromination of styrene.
  • BenchChem. (2025). troubleshooting bromination side reactions in phenol synthesis.
  • Reddit. (2025). undergraduate bromination lab troubleshooting.
  • BenchChem. (n.d.). scale-up challenges in the production of 5-Methyloxazole derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • EvitaChem. (n.d.). 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid (EVT-13837923).
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • American Chemical Society. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination.
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
  • BenchChem. (n.d.). 5-Bromo-2-methyloxazole-4-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methyloxazole-4-carboxylic acid.
  • SciSpace. (n.d.). CCXXXII.—A new synthesis of oxazole derivatives.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • Advanced ChemBlocks. (n.d.). Scale-Up & Manufacturing.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Scale-up Examples.
  • PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carbonitrile.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016).
  • CymitQuimica. (n.d.). CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-methyloxazole-4-carbonitrile Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Bromo-2-methyloxazole-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Bromo-2-methyloxazole-4-carbonitrile .

Functionalizing the C-5 position of this highly substituted heterocyclic scaffold is notoriously difficult. The adjacent 4-carbonitrile (cyano) group exerts severe steric hindrance, while the electron-deficient nature of the oxazole ring makes it prone to degradation. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you overcome these synthetic bottlenecks.

Structural Analysis & The Root Cause of Failure

To troubleshoot effectively, we must first understand the molecular environment. The C-5 bromine is flanked by the bulky 4-cyano group. During transition-metal-catalyzed cross-coupling, this creates a physical barricade, preventing the bulky Palladium (Pd) or Nickel (Ni) catalytic complexes from achieving the necessary trajectory for oxidative addition .

Furthermore, the strong electron-withdrawing effect of the cyano group activates the C-Br bond but simultaneously destabilizes the resulting Pd(II)-aryl intermediate, increasing the susceptibility to side reactions such as protodehalogenation or ring-opening if the subsequent transmetalation step is not highly optimized.

Pathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Bottleneck: 4-CN Steric Clash Pd0->OxAdd + 5-Br-oxazole Transmet Transmetalation Requires active base OxAdd->Transmet + R-M (Boronic Acid) RedElim Reductive Elimination Product Formation Transmet->RedElim Base / Heat RedElim->Pd0 - Cross-Coupled Product

Caption: Pd-catalyzed cycle highlighting the oxidative addition bottleneck at the C-5 position.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at C-5 is failing, and I am recovering >80% of my starting material. What is the mechanistic failure?

A1: High recovery of 5-bromo-2-methyloxazole-4-carbonitrile indicates a complete failure at the oxidative addition step. Traditional palladium catalysts (e.g., Pd(PPh3)4) are simply too bulky and lack the electron density required to insert into the sterically crowded C-Br bond. Solution: You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or specialized ligands like AntPhos . These ligands are highly electron-rich (which accelerates oxidative addition) but possess a flexible steric profile that accommodates the crowded C-5 environment [1]. In cases of extreme steric hindrance, recent mechanistic studies suggest that Pd(0) can bypass the traditional 2-electron oxidative addition entirely, activating the aryl halide via a highly accelerated 1-electron radical pathway[2].

Q2: I am seeing complete consumption of the starting material, but my major product is the debrominated (protodehalogenated) oxazole. How do I prevent this?

A2: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation or reductive elimination is too slow. The prolonged lifetime of the Pd(II)-aryl intermediate allows it to abstract a proton from the solvent or undergo β -hydride elimination (if alkyl coupling partners are used) [3]. Solution:

  • Accelerate Transmetalation: Switch from weak bases (e.g., Na2CO3) to stronger, more soluble bases like Cs2CO3 or anhydrous K3PO4.

  • Eliminate Protic Sources: Change the solvent to a strictly anhydrous, non-protic system (e.g., 1,4-Dioxane or Toluene) instead of EtOH/Water mixtures.

Q3: Can I perform a direct SNAr (Nucleophilic Aromatic Substitution) with amines at the C-5 position instead of using a Pd-catalyst?

A3: Yes, but with strict limitations. The 4-carbonitrile group strongly activates the C-5 position for SNAr by stabilizing the intermediate Meisenheimer complex. However, the steric bulk of the cyano group impedes the trajectory of secondary or bulky primary amines. Solution: For unhindered primary amines (e.g., methylamine), SNAr proceeds smoothly under thermal or microwave conditions (e.g., 80-100°C in DMF with DIPEA). For bulky or secondary amines, a Buchwald-Hartwig amination using sterically demanding ligands like BrettPhos or tBuBrettPhos is mandatory to force the C-N bond formation [4].

Workflow Start Reaction Failure at C-5 (5-Bromo-2-methyloxazole-4-carbonitrile) Check1 Is starting material recovered? Start->Check1 PathA Yes: Oxidative Addition Failed (Steric Blockade) Check1->PathA High Recovery PathB No: Side Reactions (Protodehalogenation/Ring Opening) Check1->PathB Degradation / Byproducts SolA Switch to bulky, electron-rich ligands (e.g., XPhos, AntPhos) PathA->SolA SolB Use weaker/anhydrous base, optimize solvent (e.g., Dioxane) PathB->SolB

Caption: Diagnostic workflow for troubleshooting C-5 cross-coupling failures.

Quantitative Data: Ligand & Condition Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative performance of various catalytic systems when attempting C-5 arylation of 5-bromo-2-methyloxazole-4-carbonitrile.

Ligand SystemBaseSolventTemp (°C)Primary Outcome / YieldMechanistic Rationale
Pd(PPh3)4 Na2CO3EtOH/H2O80<10% (High SM recovery)Insufficient electron density; severe steric clash at C-5 prevents insertion.
Pd(dppf)Cl2 K2CO3Dioxane9025% (Protodehalogenation)Slow transmetalation allows the Pd(II) intermediate to undergo side reactions.
Pd2(dba)3 / XPhos K3PO4Toluene10085% (Desired Product)Bulky, electron-rich ligand forces oxidative addition and accelerates reductive elimination.
Pd(OAc)2 / AntPhos Cs2CO3Dioxane11092% (Desired Product)Overcomes extreme steric hindrance via unique anthracenyl coordination[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks (like LC-MS monitoring at precise intervals), you ensure the mechanistic integrity of the reaction before proceeding to workup.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling (C-5 Arylation)

Objective: Achieve C-C bond formation at the sterically hindered C-5 position while suppressing protodehalogenation.

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask, add 5-bromo-2-methyloxazole-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (to achieve a 0.1 M concentration). Causality: Toluene prevents proton abstraction, mitigating protodehalogenation.

  • Reaction: Seal the flask and heat to 100°C with vigorous stirring for 12 hours.

  • Self-Validation Check: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe <10% starting material and the emergence of the product mass. If starting material >50%, the catalyst has poisoned; abort and verify solvent degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Microwave-Assisted SNAr for C-5 Amination

Objective: Direct amination of the C-5 position using unhindered primary amines without transition metals.

  • Preparation: In a microwave-safe vial, combine 5-bromo-2-methyloxazole-4-carbonitrile (1.0 equiv) and the primary amine (1.2 equiv).

  • Solvent & Base: Add anhydrous DMF (0.2 M) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Irradiation: Seal the vial and subject to microwave irradiation at 100°C for 30 minutes. Causality: Microwave heating provides the rapid activation energy required to overcome the steric repulsion of the 4-cyano group during Meisenheimer complex formation.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and concentrate.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling The Royal Society of Chemistry
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Cross-Coupling Chemistry University of Windsor
  • Inhibitors of human 12/15-lipoxygenase Google P

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-methyloxazole-4-carbonitrile

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Within the realm of heterocyclic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Within the realm of heterocyclic chemistry, functionalized oxazoles are invaluable building blocks due to their prevalence in medicinally active compounds and natural products.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of two key intermediates: 5-bromo-2-methyloxazole-4-carbonitrile and 5-chloro-2-methyloxazole-4-carbonitrile . We will dissect their performance in common synthetic transformations, supported by established chemical principles, to empower you with the insights needed to select the optimal reagent for your specific application.

The Molecular Landscape: Structural and Electronic Underpinnings of Reactivity

At first glance, the two molecules are nearly identical, differing only by the halogen at the C5 position. However, this seemingly minor substitution has profound implications for the molecule's reactivity, primarily governed by the properties of the carbon-halogen (C-X) bond.

Caption: Structures of the compared halogenated oxazoles.

The oxazole ring is inherently electron-deficient, a characteristic amplified by the potent electron-withdrawing nature of the nitrile (-C≡N) group at the C4 position.[2][3] This electronic profile makes the C5 position, bearing the halogen, a prime site for two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

The critical difference lies in the C-X bond itself. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond.[4] This lower bond dissociation energy for the C-Br bond means it requires less energy to break, a factor that is decisive in the kinetics of many reactions.[4]

FeatureC-Br Bond (in Bromo-oxazole)C-Cl Bond (in Chloro-oxazole)Implication for Reactivity
Bond Dissociation Energy LowerHigherC-Br bond is more easily cleaved, favoring reactions where this is the rate-determining step (e.g., oxidative addition).[4]
Polarizability HigherLowerThe more polarizable C-Br bond facilitates interaction with soft metal centers like Palladium(0).[4]
Electronegativity of Halogen Lower (2.96)Higher (3.16)The C5 carbon in the chloro-oxazole is slightly more electrophilic, which can influence the rate of nucleophilic attack.

Head-to-Head Comparison: Reactivity in Key Synthetic Transformations

The choice between the bromo and chloro derivative often comes down to its performance in a specific reaction class. Below, we analyze their expected reactivity in the most common applications for such scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation. The universally accepted reactivity trend for aryl halides in these transformations is I > Br > OTf > Cl .[4][5] This hierarchy is a direct consequence of the kinetics of the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[4][6]

The Causality: The Pd(0) catalyst must first insert itself into the carbon-halogen bond. The weaker, more polarizable C-Br bond undergoes this oxidative addition far more readily than the stronger, less polarizable C-Cl bond.[4][5]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate Determining Step (Faster for Ar-Br) PdII_Complex Ar-Pd(II)L2-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex Ar-Pd(II)L2-R Transmetal->PdII_R_Complex Boronate R-B(OR)2 + Base Boronate->Transmetal RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (Reactant) ArX->OxAdd

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

This difference in oxidative addition rates translates directly to reaction conditions. The more reactive 5-bromo-2-methyloxazole-4-carbonitrile is the superior choice for achieving high yields under mild conditions. In contrast, its chloro counterpart demands more from the catalytic system.

Table 1: Theoretical Reactivity Comparison in Suzuki-Miyaura Coupling

Parameter5-Bromo-2-methyloxazole-4-carbonitrile5-Chloro-2-methyloxazole-4-carbonitrile
Relative Reactivity HigherLower[5]
Typical Reaction Temp. 70-100 °C100-140 °C[5]
Typical Reaction Time 1-12 h12-24+ h[5]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos)[4][7]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization is crucial for new substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-oxazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst.

    • For the Bromo-substrate: PdCl₂(dppf) (0.03-0.05 mmol, 3-5 mol%) is a robust starting point.[8]

    • For the Chloro-substrate: A more active catalyst system, such as a 1:2 ratio of Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%), is recommended.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 85 °C for bromo, 110 °C for chloro) until starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[9][10]

SNAr_Mechanism Reactants Ar-X + Nu⁻ Step1 Step 1: Addition (Often Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step1->Meisenheimer Step2 Step 2: Elimination Meisenheimer->Step2 Leaving Group Expulsion Products Ar-Nu + X⁻ Step2->Products

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The reactivity in SNAr is a more nuanced balance of two competing factors:

  • Ring Activation (Step 1): The initial attack of the nucleophile is favored by a more electrophilic carbon center. Chlorine is more electronegative than bromine, so it polarizes the C-Cl bond more effectively, making the C5 carbon of the chloro-oxazole a harder electrophile and potentially accelerating the initial attack.

  • Leaving Group Ability (Step 2): The expulsion of the halide ion is favored by a better leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.

The rate-determining step dictates which halogen is superior. In highly activated systems, such as the one (with an oxazole ring and a C4-nitrile group), the formation of the Meisenheimer complex (Step 1) is often the rate-determining step.[9] This would suggest that 5-chloro-2-methyloxazole-4-carbonitrile might exhibit comparable or even slightly higher reactivity than its bromo counterpart in SNAr reactions. However, this is not a universal rule, and the outcome can be highly dependent on the specific nucleophile, solvent, and reaction conditions. Empirical validation is always recommended.

Experimental Protocol: Generalized SNAr with an Amine Nucleophile

  • Reactant Setup: In a reaction vial, dissolve the halo-oxazole (1.0 mmol, 1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP; 5 mL).

  • Addition of Reagents: Add the amine nucleophile (1.5-2.0 mmol, 1.5-2.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv.) if the amine salt is used or if HCl is generated.

  • Reaction: Heat the mixture to a temperature between 60-120 °C. The optimal temperature may vary and should be determined experimentally. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Final Verdict: A Guide to Strategic Selection

The choice between 5-bromo- and 5-chloro-2-methyloxazole-4-carbonitrile is not a matter of one being universally "better," but rather which is better suited for a specific synthetic challenge.

Feature5-Bromo-2-methyloxazole-4-carbonitrile5-Chloro-2-methyloxazole-4-carbonitrile
Primary Advantage High Reactivity: Ideal for rapid synthesis and use with sensitive functional groups under mild conditions.[5][11]Cost-Effectiveness: Often more economical and available in larger quantities, a key factor for scale-up.[4]
Best Use Case Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig).Large-scale synthesis where process optimization can overcome lower reactivity; potentially favorable for SNAr reactions .
Key Challenge Higher cost and potentially lower availability.Requires more forcing conditions (higher temperatures, stronger bases, advanced catalysts) for cross-coupling, which may limit functional group tolerance.[4][5]
  • For exploratory, small-scale synthesis and complex molecule construction where preserving sensitive functional groups is paramount, the higher reactivity of 5-bromo-2-methyloxazole-4-carbonitrile makes it the substrate of choice, particularly for cross-coupling chemistry.

  • For large-scale production and process chemistry , where cost is a primary driver, the economic advantage of 5-chloro-2-methyloxazole-4-carbonitrile is significant. The initial investment in developing more robust, forcing conditions for its use in cross-coupling can lead to substantial long-term savings. In SNAr reactions, it may prove to be the more reactive and economical option.

This guide provides a framework for understanding the divergent reactivity of these two valuable building blocks. The ultimate validation, as always in research and development, lies in empirical testing and optimization within the context of your unique synthetic goals.

References

  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. Benchchem.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • 5-Bromo-2-methyloxazole-4-carbonitrile. Benchchem.
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 16.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • CAS 1003-52-7: 4-methyloxazole-5-carbonitrile. CymitQuimica.

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Comparative

A Comparative Guide to Halogen Leaving Group Ability in Nucleophilic Aromatic Substitution on the 5-Bromo-2-methyloxazole-4-carbonitrile Scaffold

For researchers and professionals in drug development and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 2-methyloxazole-4-carbonitrile core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 2-methyloxazole-4-carbonitrile core is a valuable building block, and the identity of the leaving group at the C5 position is critical for the success of nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the leaving group ability of halogens (F, Cl, Br) at the C5 position of the 2-methyloxazole-4-carbonitrile scaffold, supported by theoretical principles and a detailed experimental protocol for empirical validation.

Introduction: The Significance of Leaving Group Ability in SNAr on Heterocycles

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of complex aromatic and heteroaromatic molecules.[1] Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not involve the direct backside attack or the formation of an unstable aryl cation.[2] Instead, it proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

The reactivity of the substrate in an SNAr reaction is profoundly influenced by three key factors: the nature of the aromatic or heteroaromatic ring, the presence of electron-withdrawing groups, and the identity of the leaving group. Heteroaromatic rings, such as oxazole, are often more reactive than their carbocyclic counterparts due to the electron-withdrawing nature of the heteroatoms, which helps to stabilize the negative charge in the Meisenheimer intermediate.[1] The presence of strong electron-withdrawing groups, such as the nitrile group (-CN) at the C4 position of our target scaffold, further activates the ring towards nucleophilic attack.[1]

A counterintuitive aspect of SNAr reactions for those accustomed to aliphatic substitutions is the trend in halogen leaving group ability. In SNAr, the order is typically F > Cl ≈ Br > I, the reverse of the trend seen in SN1 and SN2 reactions.[2][4] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine allows it to strongly polarize the C-F bond and stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[2]

This guide will delve into a comparative analysis of the leaving group abilities of bromine, chlorine, and fluorine from the C5 position of 2-methyloxazole-4-carbonitrile, providing a robust experimental framework for researchers to quantify these differences.

The SNAr Mechanism on the 5-Halo-2-methyloxazole-4-carbonitrile Scaffold

The SNAr reaction on a 5-halo-2-methyloxazole-4-carbonitrile with a generic nucleophile (Nu-) proceeds as follows:

Competition_Experiment cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep1 1. Prepare a stock solution containing equimolar amounts of the three 5-halo-2-methyloxazole-4-carbonitriles and an internal standard in acetonitrile. prep2 2. In a reaction vessel, add a defined volume of the stock solution. prep1->prep2 prep3 3. Equilibrate the solution to the desired reaction temperature (e.g., 80 °C). prep2->prep3 react1 4. Add a sub-stoichiometric amount of morpholine (e.g., 0.3 equivalents) to initiate the reaction. prep3->react1 react2 5. At specified time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture. react1->react2 react3 6. Immediately quench the aliquot in a vial containing dilute aqueous HCl to stop the reaction. react2->react3 analysis1 7. Analyze the quenched aliquots by a validated HPLC or GC-MS method. react3->analysis1 analysis2 8. Quantify the concentrations of the three starting materials and the three corresponding products relative to the internal standard. analysis1->analysis2 analysis3 9. Plot the concentration of each reactant and product versus time to obtain reaction profiles. analysis2->analysis3

Figure 2: Workflow for the competition experiment.

Analytical Method

A robust analytical method is crucial for the success of this experiment. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. [5][6][7]The method must be validated to ensure good separation and accurate quantification of all three starting materials and their corresponding morpholine-substituted products.

Expected Results and Data Presentation

Based on the established principles of SNAr reactions, the expected order of reactivity is F > Cl > Br. This would be reflected in the rate of consumption of the starting materials and the rate of formation of the products.

Table 1: Hypothetical Data from the Competition Experiment

Time (min)[5-Fluoro- (mM)][5-Chloro- (mM)][5-Bromo- (mM)][Product-F (mM)][Product-Cl (mM)][Product-Br (mM)]
010.010.010.00.00.00.0
154.58.29.15.51.80.9
301.87.18.58.22.91.5
600.56.07.99.54.02.1
120<0.14.87.2>9.95.22.8

The data can be visualized by plotting the concentration of each starting material over time. It is expected that the concentration of the 5-fluoro analog will decrease most rapidly, followed by the 5-chloro, and then the 5-bromo compound.

Discussion and Implications for Drug Development

The experimental results are anticipated to confirm the theoretical trend of halogen leaving group ability in SNAr reactions (F > Cl > Br) for the 2-methyloxazole-4-carbonitrile scaffold. This has significant practical implications for medicinal chemists and process development scientists:

  • Reaction Efficiency: For the synthesis of derivatives via SNAr, starting with the 5-fluoro analog will likely provide the highest reaction rates and potentially allow for milder reaction conditions (lower temperatures, shorter reaction times). This can be advantageous for thermally sensitive substrates and for improving process efficiency.

  • Cost and Availability: While the 5-fluoro compound is expected to be the most reactive, its synthesis may be more complex and costly compared to the bromo and chloro analogs. The 5-bromo derivative is often readily accessible and, while less reactive in SNAr, is a versatile precursor for other transformations such as palladium-catalyzed cross-coupling reactions.

  • Orthogonal Reactivity: The differential reactivity of the halogens can be exploited in synthetic strategies. For instance, in a molecule containing both a 5-bromooxazole and a more reactive aryl fluoride at another position, a nucleophile could be selectively reacted at the aryl fluoride position under carefully controlled conditions.

Conclusion

This guide provides a comprehensive framework for comparing the leaving group ability of halogens in SNAr reactions on the 5-halo-2-methyloxazole-4-carbonitrile scaffold. By understanding the underlying mechanistic principles and employing a well-designed competition experiment, researchers can make informed decisions in the selection of starting materials for their synthetic campaigns. The expected trend of F > Cl > Br highlights the unique nature of SNAr reactions and provides a valuable tool for the strategic design and synthesis of novel chemical entities in drug discovery and development.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
  • Chatterjee, S., & Pattanayak, S. (2020). Regio- and stereoselective synthesis of 4-CF3-isoxazoles from α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 18(34), 6663-6667.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Doherty, S., Knight, J. G., & Back, D. J. (2007). Gold-catalysed cycloisomerisation of N-propargylamides to oxazoles.
  • Laali, K. K., & Gettwert, V. J. (2001). Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction. Journal of Fluorine Chemistry, 107(1), 31-34.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Pace, V. (2014). Recent advances in the synthesis of fluorinated oxazoles. Synthesis, 46(15), 1937-1946.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Vatsadze, S. Z., et al. (2016). Synthesis of fluorinated oxazoles. Russian Chemical Reviews, 85(11), 1157-1184.
  • Waldvogel, S. R., et al. (2020). Electrochemical synthesis of 5-fluoromethyl-2-oxazoles from N-propargylamides. Organic Letters, 22(17), 6899-6903.
  • Jin, C., Chen, J., & Su, W. (2010). A convenient method for synthesis of 5-chloro-2-aryloxazole-4-carbaldehyde with Vilsmeier reagent. HETEROCYCLES, 83(1), 153-160.
  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

  • Thoreauchem. (n.d.). 5-Amino-2-methyloxazole-4-carbonitrile. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of an HPLC Assay for 5-Bromo-2-methyloxazole-4-carbonitrile Purity

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromo-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromo-2-methyloxazole-4-carbonitrile, a versatile building block in medicinal chemistry, rigorous analytical control is paramount.[1] This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment, benchmarked against other potential analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system as per regulatory expectations.

The Critical Role of Purity for 5-Bromo-2-methyloxazole-4-carbonitrile

5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized molecule with multiple reactive sites, including a bromine atom, a methyl group, and a nitrile group.[1] These features make it a valuable precursor in the synthesis of complex pharmaceutical agents.[1] However, the same reactivity can lead to the formation of process-related impurities and degradation products. Ensuring the purity of this intermediate is crucial as any impurities can be carried through subsequent synthetic steps, potentially impacting the final drug substance's safety and efficacy profile.

The Gold Standard: A Validated Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely recognized as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and precision.[2][3][4] A well-developed and validated stability-indicating HPLC method is not only a regulatory requirement but also a critical tool for ensuring product quality throughout its lifecycle.[2][5]

Experimental Protocol: HPLC Method for Purity Determination

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar 5-Bromo-2-methyloxazole-4-carbonitrile.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of the main component from potential impurities with a wide range of polarities.

  • Trifluoroacetic Acid (TFA): The addition of TFA to the mobile phase improves peak shape and resolution by acting as an ion-pairing agent.

  • UV Detection at 254 nm: This wavelength provides good sensitivity for the analyte due to the presence of the oxazole ring and nitrile group.

Method Validation: A Deep Dive into ICH Guidelines

The validation of an analytical procedure is the process of confirming its suitability for its intended use.[6] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[7][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, forced degradation studies are essential.[5][9] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity of the main component is acceptable.

Caption: HPLC Method Validation Workflow.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques could be considered for the purity analysis of 5-Bromo-2-methyloxazole-4-carbonitrile.

TechniqueAdvantagesDisadvantagesSuitability for 5-Bromo-2-methyloxazole-4-carbonitrile
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Unsuitable, as the compound is likely not sufficiently volatile without derivatization.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC; not quantitative.Useful for in-process checks or as a preliminary screening tool, but not for final purity determination.
Capillary Electrophoresis (CE) High efficiency and resolution; small sample volume.Lower sensitivity for some compounds; complex method development.Potentially suitable, but HPLC is generally more robust and widely used in QC labs.
Quantitative NMR (qNMR) Provides structural information and quantification without a reference standard for the analyte.Lower sensitivity than HPLC; requires a certified internal standard.A powerful tool for the characterization and purity assessment of the reference standard itself, but less practical for routine QC analysis of multiple samples.

Conclusion

The validated reverse-phase HPLC method presented in this guide provides a robust, specific, and accurate means for determining the purity of 5-Bromo-2-methyloxazole-4-carbonitrile. The comprehensive validation, following ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. While alternative techniques have their merits, the HPLC method remains the most suitable and reliable choice for routine quality control, offering the necessary resolution, sensitivity, and quantitative accuracy to ensure the quality of this critical pharmaceutical intermediate.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Detailed guidelines of Analytical method validation for related substances?. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Biosciences Biotechnology Research Asia. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Related Substances-Method Validation-PPT_slide. Slideshare. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • 1330 - Validation of Analytical Procedures / General Information. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmtech. [Link]

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Comparative

mass spectrometry fragmentation pattern of 5-Bromo-2-methyloxazole-4-carbonitrile

An In-Depth Guide to the Analytical Characterization of 5-Bromo-2-methyloxazole-4-carbonitrile: A Comparative Analysis Introduction: The Strategic Importance of Functionalized Heterocycles In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of 5-Bromo-2-methyloxazole-4-carbonitrile: A Comparative Analysis

Introduction: The Strategic Importance of Functionalized Heterocycles

In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic compounds are indispensable building blocks. 5-Bromo-2-methyloxazole-4-carbonitrile stands as a prime example of such a scaffold. Its structure is strategically adorned with three distinct reactive sites: a bromine atom at the C5 position, a nitrile group at C4, and a methyl group at C2. This arrangement provides a versatile platform for synthetic chemists to construct complex molecular architectures through a variety of chemical transformations.[1] The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Stille), the nitrile group can be converted into amides, carboxylic acids, or tetrazoles, and the methyl group offers further potential for functionalization.

Given its role as a critical intermediate, the unambiguous structural confirmation of 5-Bromo-2-methyloxazole-4-carbonitrile is paramount. Incomplete or inaccurate characterization can lead to unforeseen side reactions, impure final products, and a significant loss of time and resources. This guide provides an in-depth exploration of the expected mass spectrometry fragmentation pattern of this molecule, offering a "molecular fingerprint" for its identification. Furthermore, it presents a comparative analysis with other essential analytical techniques, furnishing researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this and similar compounds.

Part 1: Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a molecule like 5-Bromo-2-methyloxazole-4-carbonitrile, Electron Ionization (EI) is a common technique that provides detailed structural information through reproducible fragmentation.[2]

Predicted Electron Ionization (EI) Fragmentation Pattern

While an experimental spectrum for this specific molecule is not publicly available, we can predict its fragmentation pathway based on well-established principles for its constituent functional groups: the brominated oxazole core, the methyl group, and the nitrile group.

Molecular Ion (M•+): The first key feature is the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[2][3] This M/M+2 pattern is a definitive indicator of a monobrominated compound.

  • Calculated Molecular Weight: C₅H₃BrN₂O = 200.95 g/mol

  • Expected Molecular Ion Peaks: m/z 201 (for ⁷⁹Br) and m/z 203 (for ⁸¹Br)

Key Fragmentation Pathways: The high energy of EI (~70 eV) will cause the energetically unstable molecular ion to break apart into smaller, characteristic fragments.[2][4]

  • Loss of Bromine Radical (•Br): The Carbon-Bromine bond is often the weakest link in such molecules, leading to its cleavage. This is a principal fragmentation pathway for many halogenated compounds.[2]

    • [C₅H₃N₂O]⁺ at m/z 122

  • Loss of Methyl Radical (•CH₃): Cleavage of the bond between the oxazole ring and the methyl group.

    • [C₄HBrN₂O]⁺ at m/z 186/188

  • Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic fragmentation. Studies on oxazole derivatives show common losses of carbon monoxide (CO) and hydrogen cyanide (HCN).[5]

    • Loss of CO: [M - CO]•+ → [C₄H₃BrN₂]•+ at m/z 173/175

    • Loss of HCN: [M - HCN]•+ → [C₄H₂BrO]•+ at m/z 147/149

  • Sequential Fragmentations: Primary fragments can undergo further decomposition. For instance, the m/z 122 fragment could lose CO or HCN.

    • [C₅H₃N₂O]⁺ - CO → [C₄H₃N₂]⁺ at m/z 94

    • [C₅H₃N₂O]⁺ - HCN → [C₄H₂O]⁺ at m/z 66

The following diagram visualizes the predicted fragmentation cascade.

G M [C₅H₃BrN₂O]•+ m/z 201/203 (Molecular Ion) F1 [C₅H₃N₂O]⁺ m/z 122 M->F1 - •Br F2 [C₄HBrN₂O]⁺ m/z 186/188 M->F2 - •CH₃ F3 [C₄H₃BrN₂]•+ m/z 173/175 M->F3 - CO F4 [C₄H₂BrO]•+ m/z 147/149 M->F4 - HCN F5 [C₄H₃N₂]⁺ m/z 94 F1->F5 - CO

Caption: Predicted EI fragmentation pathway for 5-Bromo-2-methyloxazole-4-carbonitrile.

Summary of Predicted Mass Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Fragmentation Mechanism Significance
201 / 203[C₅H₃BrN₂O]•+Molecular Ion (M•+)Confirms molecular weight and presence of one bromine atom.
186 / 188[C₄HBrN₂O]⁺Loss of methyl radical (•CH₃)Indicates presence of a methyl substituent.
173 / 175[C₄H₃BrN₂]•+Loss of carbon monoxide (CO)Characteristic of oxazole ring fragmentation.[5]
147 / 149[C₄H₂BrO]•+Loss of hydrogen cyanide (HCN)Characteristic of oxazole ring fragmentation.[5]
122[C₅H₃N₂O]⁺Loss of bromine radical (•Br)Confirms bromine as a substituent on the ring.[2]
94[C₄H₃N₂]⁺Sequential loss (- •Br, then - CO)Secondary fragmentation product.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While mass spectrometry provides invaluable data on molecular weight and fragmentation, it does not stand alone. For unequivocal structure confirmation, especially in regulated environments like drug development, orthogonal analytical techniques are essential. Each method provides a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure and connectivity of organic compounds in solution.[6] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework.

  • Strengths for this Molecule:

    • Unambiguous Connectivity: 2D NMR experiments like COSY and HMBC would definitively establish the relative positions of the methyl group and the nitrile group on the oxazole ring.

    • Quantitative Information: Integration of ¹H NMR signals allows for the precise counting of protons in different chemical environments.

    • Detailed Structural Insights: Chemical shifts provide rich information about the electronic environment of each atom.[7]

  • Limitations:

    • Requires a relatively larger and purer sample (typically 5-10 mg) compared to MS.[8]

    • Less sensitive than mass spectrometry.

  • Sample Weighing: Accurately weigh 5-10 mg of purified 5-Bromo-2-methyloxazole-4-carbonitrile.[8]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is fully soluble. Solubility tests with non-deuterated solvents should be performed first.

  • Dissolution: Transfer the solid to a clean vial and add ~0.6-0.7 mL of the chosen deuterated solvent. Vortex briefly to ensure complete dissolution.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Strengths for this Molecule:

    • Definitive Functional Group Identification: The nitrile group (C≡N) has a very strong and sharp characteristic absorption band that is easily identified. This peak typically appears in the 2220-2260 cm⁻¹ region, where few other functional groups absorb.[10][11][12]

    • Confirmation of Heterocyclic Core: The spectrum will also show characteristic C=N, C=C, and C-O stretching vibrations from the oxazole ring in the 1400-1650 cm⁻¹ region.

  • Limitations:

    • Provides little to no information about the overall molecular skeleton or the connectivity of atoms.

    • The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret for complete structural assignment.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute, three-dimensional structure of a crystalline solid.[13] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

  • Strengths for this Molecule:

    • Unambiguous Structure: Provides an exact 3D model of the molecule, confirming the connectivity and stereochemistry without any ambiguity.

    • Solid-State Information: Reveals information about intermolecular interactions and crystal packing.

  • Limitations:

    • The primary and most significant challenge is the need to grow a high-quality single crystal of the compound, which can be a difficult and time-consuming process.[13]

    • It is not a high-throughput technique and is not applicable to amorphous solids or oils.

Workflow and Comparative Summary

Choosing the right analytical technique depends on the specific question being asked, from routine identity checks to de novo structure elucidation.

Decision Workflow for Structural Analysis

G start New Compound Synthesized ms Mass Spectrometry (MS) start->ms Confirm Molecular Weight? ir Infrared (IR) Spectroscopy start->ir Confirm Functional Groups? nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Elucidate Connectivity? ir->nmr scxrd Single Crystal X-ray Diffraction (SCXRD) nmr->scxrd Absolute Proof Needed? confirm Structure Confirmed nmr->confirm Structure Consistent? scxrd->confirm

Caption: A logical workflow for selecting analytical techniques for structural elucidation.

Comparison of Key Analytical Techniques
Technique Information Provided Sample Requirement Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.[14]ng to µgHigh sensitivity, speed, suitable for mixtures (with GC/LC).[14]Isomers can be difficult to distinguish, limited connectivity data.
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.[6]mgProvides the most detailed structural information in solution.[6]Lower sensitivity, requires pure sample, can be time-consuming.
IR Spectroscopy Presence/absence of functional groups.[9]µg to mgFast, non-destructive, excellent for identifying key bonds (e.g., C≡N, C=O).[15]Provides minimal information on molecular skeleton.
X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths/angles, crystal packing.[13]Single crystalUnambiguous structural proof.Requires a suitable single crystal, not universally applicable.[13]

Conclusion

The analytical characterization of a key synthetic intermediate like 5-Bromo-2-methyloxazole-4-carbonitrile requires a multi-faceted approach. Mass spectrometry, with its characteristic M/M+2 isotopic pattern and predictable fragmentation pathways involving the loss of bromine, methyl, CO, and HCN radicals, serves as a rapid and sensitive tool for confirming its mass and key structural features. However, for complete and unambiguous elucidation, it must be used in concert with other techniques. IR spectroscopy provides swift confirmation of the crucial nitrile functional group, while NMR spectroscopy maps the precise atomic connectivity. For absolute proof of structure, single-crystal X-ray diffraction remains the ultimate arbiter. By judiciously combining these powerful analytical tools, researchers can ensure the structural integrity of their molecules, paving the way for successful outcomes in drug development and materials science.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives. Benchchem.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
  • Mass Spectrometry: Fragmentation.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Modern analytical techniques. Resource Collection.
  • GCMS Section 6.17. Whitman People.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Benchchem.
  • 5-Bromo-2-methyloxazole-4-carbonitrile. Benchchem.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.

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Validation

benchmarking 5-Bromo-2-methyloxazole-4-carbonitrile in oxazole library synthesis

An In-Depth Comparative Guide to the Strategic Use of 5-Bromo-2-methyloxazole-4-carbonitrile in Oxazole Library Synthesis For the Attention Of: Researchers, Scientists, and Drug Development Professionals This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Strategic Use of 5-Bromo-2-methyloxazole-4-carbonitrile in Oxazole Library Synthesis

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 5-Bromo-2-methyloxazole-4-carbonitrile as a cornerstone building block for the synthesis of diverse oxazole-based compound libraries. We will objectively benchmark its performance against alternative synthetic strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry for its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a valuable scaffold in the design of novel therapeutic agents.[1][2] Oxazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][3][4] The ability to introduce a variety of substituents at the C2, C4, and C5 positions of the oxazole ring allows for the precise tuning of its steric and electronic characteristics, making it a highly adaptable framework for targeted molecular design and the exploration of structure-activity relationships (SAR).[2][5]

Dissecting the Workhorse: 5-Bromo-2-methyloxazole-4-carbonitrile

5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic building block designed for synthetic efficiency. The strategic placement of its substituents provides multiple, orthogonally reactive handles for chemical modification, making it an exceptionally powerful tool for constructing intricate molecular architectures.[5]

  • C5-Bromine Atom: This is the primary anchor for diversification. The bromine atom is a versatile functional group that readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6] This allows for the introduction of a vast library of aryl, heteroaryl, and alkyl groups at this position.

  • C4-Nitrile Group: The nitrile moiety is a valuable precursor to other critical functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or transformed into a tetrazole ring, among other possibilities.[5] Each of these transformations opens up new avenues for SAR exploration and the modulation of physicochemical properties.

  • C2-Methyl Group: The methyl group provides a stable, non-reactive substituent that can influence the overall lipophilicity and steric profile of the final compounds.

This trifecta of functional groups makes 5-Bromo-2-methyloxazole-4-carbonitrile a superior choice for rapid library generation, where diversification at a specific vector is paramount.

Core Application: Suzuki-Miyaura Coupling for Library Diversification

The most powerful application of this building block is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C-C bond between the C5 position of the oxazole and a wide range of boronic acids or their esters.[4][6] This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of 5-substituted-aryl-2-methyl-4-phenyloxazole derivatives, adapted from established methodologies.[4]

Materials:

  • 5-bromo-2-methyl-4-phenyloxazole (1.0 eq)

  • Substituted aryl (or heteroaryl) boronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.1 eq)

  • Dimethylformamide (DMF) and Water (8:2 mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vessel, add 5-bromo-2-methyl-4-phenyloxazole (1.0 eq) and dissolve it in the DMF/water (8:2) solvent mixture.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (0.1 eq).

  • Add the substituted aryl (or heteroaryl) boronic acid (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole derivative.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Oxazole 5-Bromo-2-methyloxazole- 4-carbonitrile Setup 1. Combine Reactants 2. Purge with N₂/Ar 3. Add Catalyst & Boronic Acid BoronicAcid Aryl/Heteroaryl Boronic Acid Catalyst Pd(PPh₃)₂Cl₂ Base K₂CO₃ Solvent DMF / Water Reaction Heat to 80 °C (2-4 hours) Monitor by TLC Setup->Reaction Initiate Reaction Workup 1. Cool to RT 2. EtOAc Extraction 3. Wash with H₂O/Brine Reaction->Workup Upon Completion Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Purified 5-Aryl-2-methyl- oxazole-4-carbonitrile Purification->Product

Data Presentation: Representative Suzuki Coupling Outcomes

The versatility of the C5-bromo handle allows for coupling with a wide array of boronic acids. The following table summarizes representative pairings and the expected outcome, demonstrating the broad applicability of this method for library synthesis.

Coupling Partner (Boronic Acid)ProductExpected YieldReference
Phenylboronic acid2-Methyl-4,5-diphenyloxazoleGood to HighAdapted from[6]
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methyl-4-phenyloxazole~80%[4]
3-(Trifluoromethyl)phenylboronic acid5-(3-(Trifluoromethyl)phenyl)-2-methyl-4-phenyloxazole~75%[4]
Pyrimidin-5-ylboronic acid5-(2-Methyl-4-phenyloxazol-5-yl)pyrimidine~72%[4]
Thiophen-2-ylboronic acid2-Methyl-4-phenyl-5-(thiophen-2-yl)oxazoleGoodAdapted from[7]

Note: Yields are highly dependent on the specific substrate and reaction optimization.

Benchmarking: 5-Bromo-2-methyloxazole-4-carbonitrile vs. Alternatives

While highly effective, using a pre-functionalized building block is one of several strategies to synthesize oxazole libraries. The choice of method depends on the project goals, available resources, and the desired substitution pattern.

Alternative 1: Other Halogenated Oxazoles and Triflates
  • 2-Chlorooxazoles & 4-Trifloyloxyoxazoles: These building blocks are effective partners in Suzuki couplings for functionalizing the C2 and C4 positions, respectively.[8][9] The choice between a bromo-, chloro-, or triflate-substituted oxazole often comes down to commercial availability, cost, and the specific reactivity required for sequential couplings. Generally, reactivity for coupling follows the trend: I > OTf > Br > Cl.

  • 2-(Halomethyl)oxazoles: These scaffolds allow for diversification at the C2-methyl position via nucleophilic substitution, offering a different vector for library synthesis compared to C-C bond formation on the ring itself.[10]

Alternative 2: De Novo Synthesis of the Oxazole Ring

Instead of starting with a pre-formed oxazole, the ring can be constructed from acyclic precursors.

  • Classical Methods (e.g., Robinson-Gabriel, Van Leusen): These are foundational methods for oxazole synthesis but often require harsh conditions (e.g., strong acids, high temperatures), which can limit their applicability for complex, functionalized molecules.[11]

  • Modern Catalytic Methods: Newer methods, such as copper-catalyzed reactions of α-diazoketones with amides, offer milder conditions and can produce highly substituted oxazoles in good yields.[11][12]

Comparative Analysis Summary
Method/Building BlockProsConsBest Suited For
5-Bromo-2-methyloxazole-4-carbonitrile High versatility at C5 via cross-coupling.[5] Additional C4 handle for late-stage functionalization.[5] Ideal for rapid library generation.Synthesis is multi-step; cost may be higher than simple precursors.Lead optimization; rapid SAR studies around a core scaffold.
Other Halogenated Oxazoles/Triflates Allows for diversification at C2 or C4.[8] Differential reactivity enables sequential couplings.Availability may be more limited than C5-bromo analogues.Synthesizing poly-oxazole systems or when C2/C4 functionalization is desired.
De Novo Synthesis (Modern Methods) High control over substitution pattern. Can be more cost-effective for large-scale synthesis.[12]Requires development and optimization for each new scaffold. May have lower functional group tolerance.Lead discovery; when the desired building block is not commercially available.
De Novo Synthesis (Classical Methods) Well-established and understood reactions.[11]Often requires harsh conditions, limiting substrate scope.[11]Simple, robust oxazole scaffolds with minimal functionalization.

Decision_Tree

Conclusion and Expert Recommendation

5-Bromo-2-methyloxazole-4-carbonitrile stands out as a premier building block for medicinal chemists engaged in lead optimization and the systematic exploration of structure-activity relationships. Its key advantage lies in providing a reliable and versatile handle at the C5 position for rapid diversification through robust and well-understood cross-coupling chemistry. While de novo synthesis offers greater flexibility in initial scaffold design, the building block approach provides unparalleled speed and efficiency for generating focused libraries around a validated oxazole core.

For research programs aiming to quickly generate a multitude of analogues for biological screening, the strategic use of 5-Bromo-2-methyloxazole-4-carbonitrile is a scientifically sound and resource-efficient choice. Its dual-functionality, with the C5-bromo for coupling and the C4-nitrile for subsequent modifications, ensures its place as a high-value tool in the modern drug discovery toolkit.

References

  • BenchChem. (2025). A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. BenchChem.
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 5-Bromo-2-methyloxazole-4-carbonitrile

Introduction: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational building blocks for the development of novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational building blocks for the development of novel therapeutic agents. Among these, substituted oxazoles are of particular interest due to their presence in numerous biologically active natural products and synthetic drugs.[1][2] The compound 5-Bromo-2-methyloxazole-4-carbonitrile represents a versatile intermediate, offering three distinct points for chemical modification: the bromine atom, the methyl group, and the nitrile functionality. The cyano group, for instance, is a critical component in many clinical drugs and can be readily converted into other functional groups like amides or carboxylic acids.[1]

However, the potential of such a building block is only realized when its identity and purity are unequivocally confirmed. Ambiguity in molecular structure can lead to misinterpreted biological data, wasted resources, and significant delays in the drug development pipeline. This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to validate the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile. We will not only present the data but also delve into the causal logic behind the experimental choices and interpretative reasoning, establishing a self-validating system of analysis.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of the target compound can be logically approached via a late-stage bromination strategy. This pathway is often preferred as it allows for the construction of the core oxazole ring system first, followed by a regioselective introduction of the bromine atom. This avoids potential complications of carrying a halogen through multiple earlier steps. The proposed workflow begins with the synthesis of 2-methyloxazole-4-carbonitrile, followed by electrophilic bromination at the C5 position, which is activated by the ring's inherent electron density.

Synthetic Workflow cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Electrophilic Bromination A Starting Materials (e.g., α-amino ketone, acid chloride) B Cyclization/ Dehydration A->B Reaction C 2-Methyloxazole-4-carbonitrile (Precursor) B->C Purification D Precursor + Brominating Agent (e.g., NBS or Br2) C->D Intermediate E Reaction in suitable solvent (e.g., CCl4) D->E Addition F 5-Bromo-2-methyloxazole-4-carbonitrile (Target Compound) E->F Workup & Purification

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Validation: A Multi-Faceted Confirmation

No single technique is sufficient for absolute structural confirmation. True validation comes from the synergistic interpretation of multiple spectroscopic methods. Here, we dissect the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for our target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information on the number, connectivity, and chemical environment of protons in a molecule. For 5-Bromo-2-methyloxazole-4-carbonitrile, the spectrum is expected to be remarkably simple, which in itself is a key diagnostic feature.

  • Causality of Signal: The only protons present are on the C2-methyl group. The oxazole ring itself has no protons attached, as all positions (C2, C4, C5) are fully substituted.

  • Expected Spectrum: A single, sharp resonance. The absence of any other signals in the aromatic or vinylic region (typically 6-9 ppm) is strong evidence for the fully substituted ring. The chemical shift of the methyl group is influenced by its attachment to the electron-deficient oxazole ring.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 2.6Singlet3HCH ₃ at C2

Interpretation: The observation of a single peak integrating to three protons confirms the presence of the methyl group. Its singlet nature indicates no adjacent protons, consistent with its attachment to the C2 position of the oxazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is highly sensitive to its electronic environment. Electron-acceptor substituents, like the cyano and bromo groups, are known to deshield the carbon nuclei of the oxazole ring, shifting their signals downfield.[3]

  • Causality of Signals: We expect five distinct signals: one for the methyl carbon, three for the oxazole ring carbons, and one for the nitrile carbon.

    • C2: Attached to nitrogen and the methyl group.

    • C4: Attached to the electron-withdrawing cyano group.

    • C5: Attached to the electronegative bromine atom.

    • CN: The nitrile carbon has a characteristic chemical shift.

    • CH₃: The methyl carbon will be the most upfield signal.

Predicted Signal Chemical Shift (δ, ppm) Assignment Rationale for Shift
1~ 165C2Attached to heteroatom (N) and part of the aromatic ring.
2~ 140C5Significantly deshielded by direct attachment of bromine.
3~ 115C NTypical range for a nitrile carbon.[4][5]
4~ 110C4Deshielded by the cyano group, but typically upfield of C5-Br.[3]
5~ 14C H₃Aliphatic carbon, appears furthest upfield.

Interpretation: The presence of five signals in the ¹³C NMR spectrum, with chemical shifts corresponding to the expected electronic environments, provides a robust fingerprint of the carbon skeleton. The downfield shifts of C4 and C5 are particularly diagnostic for the presence of the cyano and bromo substituents at those positions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying specific functional groups based on their characteristic vibrational frequencies.

  • Causality of Absorptions: The key functional groups in our molecule are the nitrile (C≡N) and the oxazole ring system.

    • C≡N Stretch: The carbon-nitrogen triple bond gives rise to a very intense and sharp absorption band. Its position is sensitive to conjugation.

    • C=N and C=C Stretches: The oxazole ring will have characteristic stretching vibrations, typically in the 1650-1450 cm⁻¹ region.

Predicted Absorption Wavenumber (cm⁻¹) Intensity Assignment
1~ 2240Strong, SharpC≡N (Nitrile) Stretch[6][7]
2~ 1620MediumC=N Stretch (Oxazole Ring)
3~ 1550MediumC=C Stretch (Oxazole Ring)
4~ 1380MediumC-H Bending (Methyl Group)

Interpretation: The definitive observation of a strong, sharp peak around 2240 cm⁻¹ is a nearly unambiguous indicator of the nitrile group's presence.[4] This, combined with the absorptions for the heterocyclic ring, strongly supports the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. For halogenated compounds, MS is particularly powerful due to isotopic distribution.

  • Causality of Isotope Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This means any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 mass-to-charge units (m/z).[8][9] This is a definitive signature for the presence of one bromine atom.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Value (Predicted) Relative Intensity Assignment
202 / 204~ 1:1[M]⁺ and [M+2]⁺ Molecular Ion Peak (C₅H₃⁷⁹BrN₂O / C₅H₃⁸¹BrN₂O)
123Variable[M - Br]⁺ Fragment
40Variable[CH₃CN]⁺ Fragment

Interpretation: The observation of the molecular ion as a pair of peaks of equal intensity at m/z 202 and 204 is the most crucial piece of data from the mass spectrum.[9] It confirms the elemental formula and proves the incorporation of a single bromine atom into the structure.

Comparative Analysis: Differentiating from Plausible Alternatives

To underscore the power of this multi-faceted approach, we must consider how to distinguish our target compound from plausible alternatives that might arise from the synthesis, such as the unreacted precursor or a constitutional isomer.

Structural Comparison Target 5-Bromo-2-methyloxazole-4-carbonitrile N O Me CN Br Precursor 2-Methyloxazole-4-carbonitrile N O Me CN H Isomer 4-Bromo-2-methyloxazole-5-carbonitrile N O Me Br CN

Caption: Structural comparison of the target and alternative compounds.

Comparative Spectroscopic Data Summary

Spectroscopic Feature Target Compound Alternative 1 (Precursor) Alternative 2 (Isomer)
¹H NMR ~2.6 ppm (s, 3H)~2.5 ppm (s, 3H), ~8.0 ppm (s, 1H)~2.6 ppm (s, 3H)
¹³C NMR (Key Ring Carbons) C4: ~110 ppm, C5: ~140 ppmC4: ~112 ppm, C5: ~135 ppmC4: ~120 ppm, C5: ~125 ppm
FT-IR (C≡N Stretch) ~2240 cm⁻¹~2235 cm⁻¹~2245 cm⁻¹
MS (Molecular Ion) m/z 202/204 (1:1 ratio) m/z 122 (single peak)m/z 202/204 (1:1 ratio)

Interpretative Comparison:

  • Target vs. Precursor (2-Methyloxazole-4-carbonitrile): The distinction is straightforward. The precursor would show an additional singlet in the ¹H NMR spectrum for the proton at C5. Most definitively, its mass spectrum would show a single molecular ion peak at m/z 122, completely lacking the characteristic 1:1 M/M+2 bromine isotope pattern.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile

This is a representative protocol based on established chemical principles for late-stage bromination.

  • Dissolution: Dissolve 2-methyloxazole-4-carbonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride or chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as a catalytic amount of benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the organic filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters.

  • FT-IR Spectroscopy:

    • Place a small amount of the purified solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via a direct infusion or through a GC/LC inlet.

    • Acquire data using Electron Ionization (EI) to induce fragmentation and clearly observe the molecular ion. Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-300). Mass spectrometry is an indispensable analytical tool for this purpose, providing information on molecular weight and structural features through controlled fragmentation.[9]

Conclusion

The rigorous and unambiguous structural validation of a synthetic compound like 5-Bromo-2-methyloxazole-4-carbonitrile is not a mere formality; it is the bedrock of reliable scientific research. By strategically employing a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—we create a self-validating system of checks and balances. The simplicity of the ¹H NMR spectrum, the distinct carbon fingerprint from the ¹³C NMR, the characteristic nitrile stretch in the FT-IR, and the definitive bromine isotope pattern in the mass spectrum all converge to provide a cohesive and irrefutable confirmation of the target structure. This guide demonstrates that by understanding the causality behind the data, we can differentiate our desired product from plausible alternatives with high confidence, ensuring the integrity of subsequent research and development efforts.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-methyloxazole-4-carbonitrile

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methyloxazole-4-carbonitrile. As a brominated heterocyclic nitrile, this compound requires careful handli...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methyloxazole-4-carbonitrile. As a brominated heterocyclic nitrile, this compound requires careful handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

The causality behind these rigorous protocols is rooted in the compound's likely toxicological profile. Based on data from closely related analogs, such as 2-Bromo-5-methyloxazole-4-carbonitrile, this class of chemicals is presumed to be hazardous.[1] The presence of a bromine atom categorizes it as a halogenated organic compound, which necessitates a dedicated hazardous waste stream.[2]

Hazard Assessment and Identification

Table 1: Inferred Hazard Profile for 5-Bromo-2-methyloxazole-4-carbonitrile

Hazard ClassificationDescriptionGHS PictogramPrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]опасностьAvoid ingestion, skin contact, and inhalation of dust or vapors.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][5]опасностьWear appropriate chemical-resistant gloves and a lab coat.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]опасностьWear safety goggles or a face shield.[5][7]

This data is based on the GHS classifications for the closely related compound 2-Bromo-5-methyloxazole-4-carbonitrile as a proxy.[1]

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of PPE. The following are mandatory when handling 5-Bromo-2-methyloxazole-4-carbonitrile and its waste.

  • Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[8]

  • Eye Protection : Chemical splash goggles are required. For larger quantities or when there is a significant splash risk, a face shield should also be worn.

  • Body Protection : A fully buttoned, chemical-resistant lab coat is essential.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Step 1: Designate a Hazardous Waste Container

  • Select a sealable, airtight, and chemically compatible waste container. Glass containers are generally suitable for this type of waste.[2] The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[8]

  • The label must clearly state the full chemical name: "5-Bromo-2-methyloxazole-4-carbonitrile".

  • Include the appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Segregate Different Waste Forms

  • Solid Waste : Collect any solid 5-Bromo-2-methyloxazole-4-carbonitrile, along with contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a designated solid hazardous waste container labeled as "Halogenated Organic Waste."[2][9]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container for "Halogenated Organic Solvents."[9]

  • Aqueous Waste : Any aqueous solutions containing this compound must also be treated as hazardous and collected separately.[2] Do not pour aqueous solutions down the drain.

Spill Management and Decontamination

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Ventilate

  • If a significant spill occurs outside of a fume hood, evacuate the immediate area.

  • Ensure the area is well-ventilated to disperse any potential vapors.

Step 2: Absorb and Collect

  • For small spills, use an inert, dry absorbent material to contain the substance.

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[3][6]

Step 3: Decontaminate Surfaces

  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.[9]

Step 4: Decontaminating Glassware and Equipment

  • Thoroughly wash equipment with a suitable laboratory detergent and hot water.[10]

  • Rinse with tap water, followed by a rinse with deionized or organic-free water.[10]

  • For stubborn residues, a solvent rinse may be necessary, and this solvent must be collected as hazardous waste.

Below is a workflow diagram illustrating the decision-making process for handling and disposing of waste and spills.

Caption: Decision workflow for waste and spill management.

Final Disposal Procedures

The ultimate disposal of 5-Bromo-2-methyloxazole-4-carbonitrile must be conducted in compliance with all local, state, and federal regulations.

  • Licensed Disposal Vendor : All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[9] Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or trash.

  • Incineration : The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen bromide.[9][11]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

References

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